Bis(cyclopentadienyl)zirconiumdichloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10Cl2Zr-2 |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
CMPQHMYIQNCWIY-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Historical Trajectories and Foundational Significance of Zirconocene Complexes in Catalysis
The journey of zirconocene (B1252598) complexes began in 1954 when G. Wilkinson and J. M. Birmingham first described zirconocene dihalides, including the dichloride and dibromide variants, marking the dawn of organozirconium chemistry. wikipedia.orgwikipedia.org However, the profound impact of these compounds on catalysis was not fully realized until decades later. A significant breakthrough occurred with the development of Kaminsky-type catalytic systems, where zirconocene dichloride, activated by methylaluminoxane (B55162) (MAO), demonstrated exceptionally high activity in olefin polymerization. taylorandfrancis.comchemicalbook.com This discovery revolutionized the production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903), offering unprecedented control over the polymer's structure and properties. ontosight.ai
Early research established that the catalytic efficiency of zirconocene catalysts could be tuned by modifying the cyclopentadienyl (B1206354) ligands. For instance, introducing single alkyl substituents was found to increase catalytic activity due to electro-donating effects. mdpi.com This foundational work paved the way for extensive investigations into the structure-activity relationships of metallocene catalysts, solidifying the importance of zirconocenes in the development of single-site catalysts that allow for the synthesis of polymers with uniform microstructures.
Conceptual Framework: Bis Cyclopentadienyl Zirconiumdichloride As a Prototypical Metallocene Precursor
Bis(cyclopentadienyl)zirconiumdichloride is a quintessential example of a bent metallocene. wikipedia.org In its structure, the zirconium metal center is coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ions. ontosight.aicymitquimica.com The Cp rings are not parallel, resulting in a distorted tetrahedral geometry around the zirconium atom. wikipedia.orgtaylorandfrancis.com This specific arrangement is crucial for its reactivity, as the chloride ligands are readily substituted, making it a versatile precursor for a wide array of other organozirconium complexes. ontosight.aichemicalbook.com
Its role as a precursor is exemplified by its use in the synthesis of two highly significant reagents in organic chemistry:
Schwartz's Reagent (Cp₂ZrHCl): This versatile hydrozirconation agent is prepared by the reaction of zirconocene (B1252598) dichloride with a hydride source like lithium aluminium hydride. wikipedia.orgnih.gov
Negishi's Reagent: This reagent, used for oxidative cyclization reactions, is prepared by treating zirconocene dichloride with n-butyllithium. wikipedia.orgwikipedia.org
The ability of zirconocene dichloride to undergo ligand exchange with various organometallic compounds, such as diethylzinc (B1219324) and trimethylaluminum (B3029685), further underscores its utility as a starting material for generating new catalytic species. chemrxiv.orgresearchgate.netrsc.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₀Cl₂Zr | ereztech.com |
| Molar Mass | 292.31 g·mol⁻¹ | wikipedia.org |
| Appearance | White solid/crystalline powder | chemicalbook.comereztech.com |
| Melting Point | 242-245 °C | sigmaaldrich.com |
| Structure | Bent metallocene | wikipedia.org |
| Solubility | Soluble in many organic solvents | chemicalbook.comcymitquimica.com |
Scope of Academic Inquiry: Bridging Fundamental Organometallic Science with Advanced Catalytic Applications
Canonical Synthetic Pathways for this compound
Reaction of Zirconium(IV) Halide Precursors with Cyclopentadienyl (B1206354) Anion Sources
The most fundamental and widely employed synthesis of this compound, also known as zirconocene dichloride, involves the salt metathesis reaction between a zirconium(IV) halide and a source of the cyclopentadienyl (Cp) anion. The common starting material is zirconium(IV) chloride (ZrCl₄). Due to its polymeric nature and poor solubility, it is often used as an adduct, for instance, with tetrahydrofuran (B95107) (THF), which forms the monomeric complex ZrCl₄(THF)₂. wikipedia.org This enhances its reactivity and facilitates a more controlled reaction.
The source of the cyclopentadienyl anion is typically an alkali metal salt of cyclopentadiene, with sodium cyclopentadienide (B1229720) (NaCp) being the most common. The reaction is generally carried out in an inert solvent, such as THF, under an inert atmosphere to prevent the oxidation of the reagents and products. wikipedia.org
The synthesis begins with the preparation of the cyclopentadienyl anion. Cyclopentadiene is first obtained by the thermal cracking of its dimer, dicyclopentadiene. chemicalbook.com It is then deprotonated by a strong base, such as sodium metal, to form sodium cyclopentadienide. chemicalbook.com The resulting solution of NaCp is then added to a suspension of the ZrCl₄(THF)₂ complex. The reaction proceeds at room temperature, and upon completion, the product, this compound, is isolated from the sodium chloride byproduct by extraction with a chlorinated solvent like chloroform, followed by crystallization. chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |
|---|---|---|---|---|
| Zirconium(IV) chloride-THF complex (ZrCl₄(THF)₂) | Sodium cyclopentadienide (NaCp) | Tetrahydrofuran (THF) | This compound (Cp₂ZrCl₂) | Sodium chloride (NaCl) |
Strategic Design and Synthesis of Substituted and Bridged Zirconocene Dichloride Analogues
The modification of the basic zirconocene dichloride structure by introducing substituents on the cyclopentadienyl rings or by bridging the two rings has profound effects on the catalyst's properties, including its activity, stereoselectivity, and stability.
Rational Synthesis of Modified Cyclopentadienyl Ligand Architectures
The introduction of substituents onto the cyclopentadienyl rings allows for the fine-tuning of the electronic and steric properties of the resulting zirconocene complex. A variety of synthetic methods have been developed to prepare substituted cyclopentadienes.
One common strategy involves the reaction of an organolithium or Grignard reagent with a fulvene. For example, the reaction of fluorenyllithium with 6,6-dimethylfulvene (B1295306) yields a substituted cyclopentadienyl anion, which can then be reacted with a zirconium source to form the corresponding zirconocene dichloride. researchgate.net This method provides a direct route to ligands with bulky substituents. researchgate.net
Another approach is the alkylation of the cyclopentadienyl anion. For instance, reacting sodium cyclopentadienide with ω-phenyl-1-bromoalkanes can produce ω-phenylalkyl-substituted cyclopentadienyl ligands. researchgate.net These ligands can then be used to synthesize zirconocene dichlorides with pendant phenylalkyl groups. researchgate.net These modifications can influence the polymerization behavior of the resulting catalyst.
Preparation of Ansa-Zirconocene Dichloride Complexes
Ansa-zirconocenes are a class of constrained-geometry catalysts where the two cyclopentadienyl rings (or modified Cp rings) are linked by a bridging group. This bridge restricts the rotation of the rings and influences the geometry around the zirconium center, which can lead to higher catalytic activity and stereocontrol in polymerization reactions.
The synthesis of ansa-zirconocenes generally involves a multi-step process. First, a bridged bis(cyclopentadienyl) ligand precursor is synthesized. This is often achieved by reacting a suitable bridging molecule, such as Me₂SiCl₂ or (CH₂Br)₂, with two equivalents of a cyclopentadienide anion. The resulting bridged ligand is then deprotonated using a strong base like butyllithium (B86547) to form a dilithio salt.
This dianion is then reacted with zirconium(IV) chloride to yield the desired ansa-zirconocene dichloride. acs.orguni-konstanz.de For example, ethylene-bridged bis(indenyl)zirconium dichloride has been synthesized by reacting the dilithium (B8592608) salt of bis(indenyl)ethane with ZrCl₄. uni-konstanz.de Similarly, zirconocene derivatives with various interannular bridges have been synthesized by reacting the corresponding disodium (B8443419) salts with ZrCl₄. rsc.org The choice of the bridge and the substituents on the rings allows for precise control over the catalyst's structure and, consequently, its catalytic performance. acs.org
| Ligand Precursor Dianion | Zirconium Source | Product Type | Example Bridge |
|---|---|---|---|
| Dilithium salt of bis(indenyl)ethane | ZrCl₄ | Ethylene-bridged ansa-zirconocene | -CH₂CH₂- |
| Disodium salt of m-phenylenedimethylenebis(cyclopentadiene) | ZrCl₄ | m-phenylenedimethylene-bridged ansa-zirconocene | -CH₂-C₆H₄-CH₂- |
In Situ Generation Strategies for Catalytically Active Zirconocene Species
While this compound is a stable and isolable compound, it is often a precatalyst that requires activation to generate the catalytically active species. In many applications, it is advantageous to generate these active species in situ.
Formation of Zirconocene Hydrides (e.g., Schwartz's Reagent Precursors)
One of the most important catalytically active species derived from zirconocene dichloride is zirconocene chloride hydride, commonly known as Schwartz's reagent, with the formula (C₅H₅)₂ZrHCl. This reagent is a versatile tool in organic synthesis, particularly for hydrozirconation reactions. santiago-lab.comthermofisher.com
Schwartz's reagent can be prepared from zirconocene dichloride by reduction. A common method involves the use of a hydride source, such as lithium aluminium hydride (LiAlH₄). wikipedia.orgsantiago-lab.comwikipedia.org The reaction is typically performed by treating a solution of zirconocene dichloride with a stoichiometric amount of LiAlH₄. wikipedia.org
(C₅H₅)₂ZrCl₂ + ¼ LiAlH₄ → (C₅H₅)₂ZrHCl + ¼ LiAlCl₄ wikipedia.org
A potential side reaction is the over-reduction to the dihydride complex, (C₅H₅)₂ZrH₂. However, any dihydride formed can be converted back to Schwartz's reagent by treatment with a mild chlorinating agent like dichloromethane (B109758) (CH₂Cl₂). santiago-lab.comorgsyn.org
The in situ generation of Schwartz's reagent is often preferred to avoid the isolation and storage of the air-sensitive hydride complex. nih.gov Various methods have been developed for this purpose, employing different reducing agents such as other aluminum hydrides or hydrosilanes in the presence of the zirconocene dichloride precatalyst. nih.govacs.org These in situ methods provide a convenient and efficient way to access the catalytic activity of zirconocene hydrides directly in the reaction mixture. nih.govacs.org
| Precursor | Reducing Agent | Primary Product | Potential Byproduct | Conversion of Byproduct |
|---|---|---|---|---|
| (C₅H₅)₂ZrCl₂ | LiAlH₄ | (C₅H₅)₂ZrHCl (Schwartz's Reagent) | (C₅H₅)₂ZrH₂ | Treatment with CH₂Cl₂ |
| (C₅H₅)₂ZrCl₂ | Hydrosilanes | (C₅H₅)₂ZrHCl (in situ) | - | - |
Accessing Zirconocene Alkenes and Alkynes for Further Reactivity
This compound serves as a crucial starting material for the synthesis of a wide array of organozirconium complexes, including highly reactive zirconocene alkene and alkyne derivatives. These intermediates are not typically isolated but are generated in situ for subsequent transformations, providing powerful tools for carbon-carbon bond formation and functionalization in organic synthesis.
Generation of Zirconocene Alkenes (Alkenylzirconocenes)
A primary route to alkenylzirconocene complexes is the hydrozirconation of alkynes. This process typically utilizes Schwartz's reagent, (Cp₂Zr(H)Cl), which is readily prepared from this compound by reduction with a hydride source like lithium aluminum hydride. ereztech.com The hydrozirconation reaction involves the syn-addition of the Zr-H bond across the alkyne, yielding a stereodefined alkenylzirconocene. researchgate.netorganicreactions.org The regioselectivity of this addition is influenced by both steric and electronic factors, generally placing the zirconium atom at the less sterically hindered position of the double bond. organicreactions.org
Another significant method for generating reactive alkenyl species is the zirconium-catalyzed carboalumination of alkynes, a reaction developed by Negishi. organic-chemistry.orgnih.gov In this process, this compound catalyzes the addition of an organoaluminum reagent, such as trimethylaluminum (TMA), across an alkyne. organic-chemistry.orgresearchgate.net This yields a vinylalane, which serves as a versatile intermediate for further reactions. ereztech.com The regioselectivity of the carboalumination can be finely tuned by modifying the ligands on the zirconium center, allowing for controlled access to specific isomers. organic-chemistry.org
| Catalyst | Solvent | Ratio (Internal:Terminal Adduct) | Reference |
| Cp₂ZrCl₂ | CH₂Cl₂ | 88:12 | organic-chemistry.org |
| Cp₂ZrCl₂ | Toluene (B28343) | 92:8 | organic-chemistry.org |
| (Ind)₂ZrCl₂ | Toluene | 97:3 | organic-chemistry.org |
| rac-(ebthi)ZrCl₂ | Toluene | >99:1 | organic-chemistry.org |
Table 1. Effect of Zirconocene Catalyst on the Regioselectivity of the Carboalumination of 1-Octyne. organic-chemistry.org
The resulting alkenylzirconocenes are highly valued for their subsequent reactivity. A common application is transmetalation to other metals, such as palladium or zinc, which facilitates cross-coupling reactions with a variety of electrophiles. researchgate.netpitt.edu This strategy provides an alternative to Suzuki-Miyaura cross-couplings. pitt.edu The alkenylzirconocenes can also react directly with electrophiles like halogens or undergo insertion reactions, expanding their synthetic utility. researchgate.netorganicreactions.org
Generation of Zirconocene Alkynes
Zirconocene alkyne complexes can be synthesized through several methodologies starting from this compound. One approach involves the preparation of cyclopentadienyl ligands that are pre-functionalized with alkyne groups. These substituted ligands are then reacted with zirconium tetrachloride (ZrCl₄) via transmetalation to yield the desired alkyne-functionalized zirconocene dichloride complex directly. acs.orgfigshare.com
A more general route generates the zirconocene alkyne complex from a pre-formed alkenylzirconocene. Following the hydrozirconation of a terminal alkyne, treatment with methyllithium (B1224462) induces the elimination of methane, forming the zirconocene alkyne complex, which can be trapped and stabilized by a ligand such as trimethylphosphine. acs.org
Alternatively, a highly reactive "Cp₂Zr" equivalent can be generated in situ from this compound. wikipedia.orgnih.gov Reaction with two equivalents of n-butyllithium at low temperatures produces (1-butene)zirconocene, known as Negishi's reagent. ereztech.comwikipedia.org This species can then react with alkynes to form zirconacyclopentadienes through reductive coupling. nih.gov
| Precursor | Reagents | Product | Yield | Reference |
| {η⁵-[1,2-Me₂-4-(PhC≡C)C₅H₂]}Li | ZrCl₄ | {η⁵-[1,2-Me₂-4-(PhC≡C)C₅H₂]}₂ZrCl₂ | 52% | acs.org |
| 1-Hexyne | 1. Cp₂Zr(H)Cl2. MeLi3. PMe₃ | Cp₂Zr(PMe₃)(η²-CH≡C(CH₂)₃CH₃) | ~65% | acs.org |
Table 2. Selected Synthetic Routes to Zirconocene Alkyne Complexes.
The reactivity of these zirconocene-alkyne complexes is extensive. They can undergo insertion reactions with polar functionalized olefins like methyl vinyl ketone to form metallacycles such as zirconadihydrofurans. acs.org Furthermore, they can react with metal carbonyls, for instance Mo(CO)₆, to participate in coupling reactions that incorporate carbon monoxide, ultimately yielding complex organic structures like cyclopentenone derivatives. oup.com
Fundamental Stoichiometric and Catalytic Reaction Pathways
This compound, commonly known as zirconocene dichloride, serves as a versatile precursor for the generation of highly reactive organozirconium intermediates through reductive transformations. These intermediates are central to a wide range of stoichiometric and catalytic processes. Two of the most significant intermediates derived from zirconocene dichloride are Schwartz's reagent and the Negishi reagent.
Schwartz's Reagent: The reduction of zirconocene dichloride with a mild hydride source, typically lithium aluminium hydride (LiAlH₄), yields zirconocene chloride hydride ((C₅H₅)₂ZrHCl), known as Schwartz's reagent. wikipedia.orgthermofisher.com The reaction proceeds as follows:
(C₅H₅)₂ZrCl₂ + ¼ LiAlH₄ → (C₅H₅)₂ZrHCl + ¼ LiAlCl₄ wikipedia.org
This 16-electron, d⁰ zirconium(IV) complex is a powerful tool in organic synthesis, primarily for the hydrozirconation of alkenes and alkynes. wikipedia.orgnih.gov Due to the strength of LiAlH₄ as a reductant, over-reduction can sometimes occur, leading to the formation of the dihydride complex, Cp₂ZrH₂. This mixture can be converted to Schwartz's reagent by treatment with methylene (B1212753) chloride. More recent protocols allow for the in situ generation of Schwartz's reagent from zirconocene dichloride using reagents like LiAlH(OBu-t)₃ or a combination of a hydrosilane and an amine, which can offer advantages in terms of cost, stability, and reaction efficiency. organic-chemistry.orgnih.gov
Negishi Reagent: The Negishi reagent is another pivotal intermediate generated from zirconocene dichloride. It is prepared by treating zirconocene dichloride with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi). This results in the replacement of the two chloride ligands with butyl groups, forming the transient dialkyl intermediate, Cp₂ZrBu₂. chemrxiv.org This species is unstable and readily undergoes β-hydride elimination to generate a zirconocene butene complex, Cp₂Zr(η²-butene), which serves as a soluble and reactive source of the "Cp₂Zr" fragment for oxidative cyclization reactions. nih.gov The formation of these low-valent zirconium complexes is fundamental to their use in coupling reactions of dienes and alkynes. chemrxiv.orgprinceton.edu
The table below summarizes the key reductive transformations of this compound.
| Precursor | Reagent(s) | Key Intermediate Formed | Common Name |
| (C₅H₅)₂ZrCl₂ | LiAlH₄ | (C₅H₅)₂ZrHCl | Schwartz's Reagent |
| (C₅H₅)₂ZrCl₂ | 2 n-BuLi | Cp₂Zr(η²-butene) | Negishi Reagent |
| (C₅H₅)₂ZrCl₂ | Hydrosilane, Amine | (C₅H₅)₂ZrHCl (in situ) | Schwartz's Reagent |
Ligand exchange processes are fundamental to the reactivity of this compound systems, particularly in the context of catalysis. The exchange of chloride or cyclopentadienyl (Cp) ligands for other groups dictates the formation of catalytically active species and intermediates. These dynamics have been extensively studied, especially in reactions involving organoaluminum and organozinc compounds.
Studies using NMR spectroscopy have shown that the reaction between zirconocene dichloride and trimethylaluminum (AlMe₃) involves a complex series of ligand exchanges. researchgate.net These exchanges lead to the formation of mono- and dimethylated zirconocene species, (C₅H₅)₂ZrMeCl and (C₅H₅)₂ZrMe₂, respectively, as well as various bimetallic Zr-Al complexes. The rates and equilibrium constants of these exchange processes are highly dependent on the structure of the zirconocene (e.g., substituents on the Cp rings), the solvent, and the concentration of the organoaluminum reagent. researchgate.net This σ-ligand exchange is the foundational step for generating the hydride and alkyl organometallic complexes that initiate hydro- and carboalumination reactions. researchgate.net
Similarly, the interaction of zirconocene dichloride with diethylzinc (B1219324) (Et₂Zn) results in the exchange of chloride for ethyl groups. oup.comchemrxiv.org This process leads to the formation of bis-(cyclopentadienyl)ethylzirconium chloride (Cp₂ZrEtCl) and bis-(cyclopentadienyl)diethylzirconium (Cp₂ZrEt₂), alongside minor amounts of zirconium-organozinc complexes. thermofisher.comoup.com The thermodynamic stability and relative concentrations of these products influence the subsequent catalytic pathway.
Elucidation of Detailed Catalytic Mechanisms
While many reactions involving this compound proceed through thermal, closed-shell pathways, photochemical activation provides an alternative route to generate highly reactive intermediates via electron transfer and radical mechanisms. Irradiation of zirconocene complexes can induce homolysis of ligand-metal bonds, generating radical species that can initiate subsequent chemical transformations.
In the context of hydrophosphination, irradiation of zirconocene dichloride with near-ultraviolet (UV) light has been shown to initiate a radical pathway. chemrxiv.orgchemrxiv.org Mechanistic studies, including radical trapping experiments and in-situ electron paramagnetic resonance (EPR) spectroscopy, provide strong evidence for this process. The proposed mechanism involves the homolytic cleavage of a cyclopentadienyl-zirconium (Cp-Zr) bond, generating a [CpZr•Cl₂] species and a cyclopentadienyl radical (Cp•). chemrxiv.orgchemrxiv.org These radicals then propagate the hydrophosphination reaction.
Another approach involves using visible light in conjunction with a photoredox catalyst. In these systems, the excited photocatalyst can reduce the Zr(IV) center of a zirconocene derivative to a reactive Zr(III) species. oup.comoup.com This Zr(III) complex is a potent single-electron reductant capable of activating substrates through halogen atom transfer (XAT) or facilitating C-O bond cleavage in epoxides to generate carbon-centered radicals. oup.com Furthermore, the direct photolysis of the carbon-zirconium (C-Zr) bond in alkyl zirconocenes, formed in situ from zirconocene dichloride, is another established method for generating carbon radicals under visible light irradiation. oup.comoup.com These photochemical strategies showcase the versatility of zirconocene systems in accessing radical chemistry, offering pathways distinct from traditional thermal methods. rsc.org
Hydrozirconation: The hydrozirconation of alkenes and alkynes using Schwartz's reagent ((C₅H₅)₂ZrHCl) is a cornerstone reaction in organometallic chemistry. The mechanism involves the syn-addition of the zirconium-hydride (Zr-H) bond across the unsaturated C-C bond. wikipedia.org The reaction is believed to proceed through a four-centered transition state where the π-bond of the substrate coordinates to the electron-deficient 16-electron Zr(IV) center. nih.gov This is followed by migratory insertion of the alkene or alkyne into the Zr-H bond, resulting in a new organozirconium alkyl or alkenyl species. The reaction exhibits high regioselectivity, with the zirconium atom typically adding to the least sterically hindered carbon of the multiple bond. wikipedia.org For terminal alkenes, the initial alkylzirconium product can undergo facile rearrangement via β-hydride elimination and reinsertion to place the zirconium at the terminal position. wikipedia.org
Carboalumination: The zirconium-catalyzed carboalumination of alkynes and alkenes, particularly methylalumination using AlMe₃, is a powerful method for stereodefined C-C bond formation. The mechanism is more complex than hydrozirconation and involves a bimetallic Zr-Al active species. It is proposed that the interaction between the zirconocene complex and the alkylalane generates a "superacidic" bimetallic reagent. nih.govarkat-usa.org This polarized complex facilitates the transfer of an alkyl group from the aluminum to the unsaturated substrate coordinated to the zirconium center. nih.govarkat-usa.org The reaction proceeds as a syn-addition of the methyl and metal fragments across the π-system. The resulting alkenylzirconium species then undergoes rapid transmetalation with the aluminum reagent to release the alkenylalane product and regenerate the catalytically active species. arkat-usa.org Competing side reactions such as β-hydride transfer and polymerization are significant challenges, especially with higher alkylalanes, but can be suppressed under specific conditions. nih.gov
σ-Bond Metathesis: Sigma-bond metathesis is a crucial elementary step in the reactivity of d⁰ metal complexes like those of Zr(IV), for which oxidative addition is not a viable pathway. libretexts.org This concerted reaction involves the exchange of a metal-ligand σ-bond with a σ-bond in another molecule via a four-center, "kite-shaped" transition state. libretexts.org The oxidation state of the metal remains unchanged throughout the process. This mechanism is operative in the activation of H-H and Si-H bonds by zirconocene complexes. For instance, the regeneration of the active zirconocene hydride catalyst in some catalytic cycles is proposed to occur via σ-bond metathesis between a zirconocene-oxo dimer and a silane. nih.govacs.org Studies on zirconocene methyl cations reacting with phenylsilane (B129415) also show that the reaction proceeds through an initial Zr−C/Si−H σ-bond metathesis. researchgate.net Similarly, isotopic exchange between zirconocene amido hydrides and D₂ gas can proceed via σ-bond metathesis, competing with 1,2-elimination pathways. princeton.edu
Alpha-Hydrogen Abstraction: In d⁰ metal alkyl complexes that lack β-hydrogens, α-hydrogen abstraction (or α-elimination) provides a pathway to form metal-carbon multiple bonds. This process involves the transfer of a hydrogen atom from the α-carbon of a ligand to either the metal center (α-elimination, with oxidation) or an adjacent ligand (α-abstraction, without change in oxidation state). ilpi.com For d⁰ systems like Zr(IV), where the metal cannot be further oxidized, the α-abstraction pathway is relevant. ilpi.com It proceeds through a four-center transition state similar to that of β-hydride elimination or σ-bond metathesis. ilpi.com This mechanism is a known route for the synthesis of high-oxidation-state alkylidene complexes. A stable zirconium alkylidene complex has been synthesized and characterized, formed via an α-hydrogen abstraction from a benzyl (B1604629) ligand, demonstrating the viability of this pathway in zirconocene chemistry. acs.org
Cooperative and Relay Catalysis Models
This compound, often in concert with other catalytic species, can participate in cooperative and relay catalysis models to facilitate complex organic transformations. A notable example is a triple cooperative and relay catalysis system for the synthesis of substituted quinolines. nih.gov This system employs zirconocene dichloride, a Brønsted acid (trimellitic acid), and copper(II) oxide to orchestrate a tandem Mannich addition, C-C bond forming cyclization, and subsequent oxidation. nih.gov
In this model, the zirconocene dichloride and the Brønsted acid work in a synergistic fashion. The zirconocene dichloride, acting as a Lewis acid, activates the ketone, while the Brønsted acid activates the aniline (B41778) and aldehyde components. This dual activation facilitates the initial Mannich-type reaction. Following this, the cooperative system promotes the intramolecular C-C bond formation to construct the quinoline (B57606) core. The final step involves an oxidation/aromatization process, which is where CuO plays its role in a relay catalysis mechanism, regenerating the catalytic cycle. This multi-catalyst approach allows for the efficient synthesis of a diverse range of quinoline derivatives under relatively mild conditions. nih.gov
Below is a table summarizing the yields of various substituted quinolines synthesized using this cooperative and relay catalysis system. nih.gov
| Aldehyde | Aniline | Ketone | Product | Yield (%) |
| Benzaldehyde | Aniline | Acetophenone | 2-Methyl-4-phenylquinoline | 96 |
| 4-Chlorobenzaldehyde | Aniline | Acetophenone | 4-(4-Chlorophenyl)-2-methylquinoline | 95 |
| 4-Methylbenzaldehyde | Aniline | Acetophenone | 2-Methyl-4-(p-tolyl)quinoline | 94 |
| Benzaldehyde | 4-Methoxyaniline | Acetophenone | 6-Methoxy-2-methyl-4-phenylquinoline | 92 |
| Benzaldehyde | Aniline | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 90 |
Insights into Zirconium-Walk Processes
The "zirconium-walk" or positional isomerization is a significant mechanistic feature of reactions involving zirconocene hydrides, which can be generated in situ from this compound. This process involves the migration of the zirconium metal center along a carbon chain, typically in allylic or homoallylic systems. This intramolecular rearrangement is crucial for achieving positional selectivity in various transformations, including the cleavage of allylic bonds. chemrxiv.org
The mechanism of the zirconium-walk is often described as a series of β-hydride elimination and re-addition steps, allowing the zirconium hydride to traverse the carbon skeleton. In the context of allylic systems, this process can be viewed as a retro-allylation, proceeding through a six-membered chair-like transition state. researchgate.net This rearrangement ultimately leads to the formation of a thermodynamically more stable organozirconium intermediate, which can then undergo further reactions. The ability of the zirconium to "walk" along the chain before reacting provides a powerful tool for remote functionalization and the formation of specific isomers that would be otherwise difficult to access. This process is a key feature of reactions involving Schwartz's reagent (Cp₂ZrHCl) and the Negishi reagent, both of which can be derived from this compound. chemrxiv.org
Stereochemical and Regiochemical Control in Zirconocene-Mediated Reactions
Factors Governing Selectivity in Olefin Transformations
The stereochemical and regiochemical outcomes of olefin transformations catalyzed by this compound-based systems are governed by a combination of electronic and steric factors. These factors include the ligand framework of the zirconocene catalyst, the nature of the cocatalyst or activator (such as methylaluminoxane (B55162), MAO), and the reaction conditions.
In olefin polymerization, the structure of the zirconocene catalyst plays a critical role in determining the tacticity of the resulting polymer. Chiral ansa-metallocenes, for instance, can enforce a specific coordination geometry of the incoming olefin monomer and the growing polymer chain, leading to highly isotactic or syndiotactic polymers. The regioselectivity of olefin insertion (1,2- vs. 2,1-insertion) is also influenced by the steric hindrance around the zirconium center. nih.gov
Diastereoselective and Chemoselective Outcomes in Complex Organic Syntheses
Zirconocene-based reagents have demonstrated remarkable diastereoselectivity and chemoselectivity in a variety of complex organic syntheses. A prominent example is the highly chemo- and diastereoselective reduction of sulfinyl ketimines to the corresponding sulfinamides using a zirconocene hydride, which can be generated from this compound. nih.gov This transformation is particularly valuable for the synthesis of chiral amines, a common motif in pharmaceuticals. nih.govnih.gov
The high oxophilicity of the zirconium center is a key factor driving this reactivity. The reduction proceeds with high diastereoselectivity, which is rationalized by a cyclic half-chair transition state. nih.gov Furthermore, this method exhibits excellent chemoselectivity, tolerating a wide range of functional groups that are often sensitive to other reducing agents. These include aryl halides, esters, nitriles, and various heterocyclic systems. nih.govacs.org
The following table presents data on the diastereoselective reduction of various sulfinyl ketimines using a zirconocene hydride, highlighting the high yields and selectivities achieved. nih.govacs.org
| Substrate (Ketimine derived from) | Product (Sulfinamide) | Yield (%) | Diastereomeric Ratio (dr) |
| Acetophenone | N-(1-Phenylethyl)-2-methylpropane-2-sulfinamide | 77 | >20:1 |
| 4'-Chloroacetophenone | N-(1-(4-Chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide | 85 | >20:1 |
| 3'-Methoxyacetophenone | N-(1-(3-Methoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide | 88 | >20:1 |
| 2'-Trifluoromethylacetophenone | 2-Methyl-N-(1-(2-(trifluoromethyl)phenyl)ethyl)propane-2-sulfinamide | 75 | >20:1 |
| 1-(Thiophen-2-yl)ethan-1-one | 2-Methyl-N-(1-(thiophen-2-yl)ethyl)propane-2-sulfinamide | 82 | >20:1 |
| Propiophenone | N-(1-Phenylpropyl)-2-methylpropane-2-sulfinamide | 81 | 15:1 |
In addition to the reduction of imines, zirconocene hydride catalysis, originating from this compound, has also been effectively utilized for the mild and chemoselective semireduction of amides to imines. This transformation proceeds in high yields (up to 94%) and demonstrates excellent functional group tolerance. nih.govchemrxiv.org This further underscores the utility of this compound systems in achieving selective transformations in complex molecular settings.
Catalytic Applications in Advanced Organic Synthesis and Polymer Science
Precision Polymerization and Copolymerization Catalysis
In the realm of polymer chemistry, bis(cyclopentadienyl)zirconiumdichloride is a key pre-catalyst for the production of polyolefins. When activated by a co-catalyst, it forms single-site catalysts that allow for unprecedented control over polymer architecture.
This compound serves as a classic pre-catalyst in homogeneous Ziegler-Natta systems for olefin polymerization. minia.edu.eglibretexts.org Unlike traditional heterogeneous Ziegler-Natta catalysts, which possess multiple types of active sites, zirconocene-based systems, when activated, form well-defined, single-site active species. researchgate.net This characteristic is crucial for producing polymers with uniform properties. researchgate.net
The activation process is typically achieved using a co-catalyst, most commonly methylaluminoxane (B55162) (MAO). researchgate.netresearchgate.net The interaction between this compound and MAO involves a series of ligand exchange reactions. researchgate.net Initially, MAO alkylates the zirconocene (B1252598), replacing one or both chloride ligands with methyl groups. researchgate.netresearchgate.net Subsequently, MAO abstracts a ligand (either chloride or methyl) from the zirconocene center to generate a coordinatively unsaturated, electrophilic cationic zirconium species, [Cp₂Zr-R]⁺, which is the active catalyst for polymerization. libretexts.org
The polymerization mechanism proceeds via the migratory insertion of olefin monomers into the zirconium-carbon bond of the active cationic complex. libretexts.orglibretexts.org The single-site nature of these catalysts ensures that each polymer chain grows under identical steric and electronic conditions, resulting in polymers with a narrow molecular weight distribution (polydispersity index, Mₙ/Mₙ, often close to 2) and a uniform comonomer distribution in copolymers. researchgate.netresearchgate.net This level of control is a significant advantage over multi-sited heterogeneous catalysts. researchgate.net
The geometry of the zirconocene catalyst plays a critical role in controlling the stereochemistry of the resulting polymer, a property known as tacticity. While the parent this compound typically produces atactic polypropylene (B1209903) (with random stereochemistry), modifications to the cyclopentadienyl (B1206354) ligands allow for the synthesis of highly stereoregular polymers. libretexts.org
By introducing bridges between the two cyclopentadienyl rings (creating ansa-metallocenes) and strategically placing substituents, chiral catalysts can be designed to control the orientation of the incoming monomer during the insertion step. libretexts.org This "enantiomorphic site control" mechanism dictates the stereochemistry of the growing polymer chain, leading to either isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) polymers. nih.gov
For example, chiral ansa-zirconocenes are highly effective for the isospecific polymerization of α-olefins like propylene and styrene (B11656). nih.govsigmaaldrich.com Research has demonstrated that certain zirconium complexes with substituted bis(phenolate) ligands can produce highly isotactic polystyrene ([mm] > 99%) with significant catalytic activity. nih.gov
| Pre-catalyst/Activator System | Monomer | Temperature (°C) | Activity (g·mmol⁻¹·h⁻¹) | Polymer Tacticity ([mm] %) | Molecular Weight (Mẃ, g·mol⁻¹) |
| Zirconium Complex 9 / dMAO | Styrene | 25 | 50 | 97.5 | 181,000 |
| Zirconium Complex 10 / dMAO | Styrene | 0 | 777 | >99 | 257,000 |
| Zirconium Complex 10 / dMAO | Styrene | 25 | >7700 | >99 | N/A |
This table presents data on the isospecific polymerization of styrene using specialized zirconium pre-catalysts, demonstrating the high degree of stereocontrol achievable. Data sourced from nih.gov.
The catalytic system derived from this compound and MAO is also effective for the copolymerization of olefins with a variety of other monomers, including cyclic olefins and polar monomers, although the latter can be challenging due to catalyst poisoning. A notable application is the copolymerization of ethylene (B1197577) with bulky cyclic olefins like norbornene. acs.org
The structure of the zirconocene catalyst significantly influences both the catalytic activity and the degree of comonomer incorporation. For instance, an ansa-zirconocene, [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride, when activated with MAO, demonstrates good performance for ethylene-norbornene copolymerization. The open geometry of this catalyst facilitates the coordination and insertion of the bulky norbornene monomer. acs.org This system has shown higher activity and norbornene incorporation compared to other constrained-geometry catalysts under similar conditions. acs.org
| Catalyst | Polymerization Temperature (°C) | Norbornene in Feed (mol/L) | Activity (kg·mol Zr⁻¹·h⁻¹) | Norbornene Content in Polymer (mol %) |
| Catalyst 5 | 25 | 0.47 | 10,800 | 30 |
| Catalyst 5 | 50 | 0.47 | 18,300 | 28 |
| [Ph₂C(Fluo)(Cp)]ZrCl₂ | 50 | 0.47 | 5,800 | 22 |
This table compares the performance of different zirconocene catalysts in the copolymerization of ethylene and norbornene. Catalyst 5 is [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride. Data sourced from acs.org.
Catalytic Carbon-Carbon Bond Formation Methodologies
Beyond polymerization, this compound is a vital pre-catalyst for stereoselective carbon-carbon bond-forming reactions in organic synthesis. These methods provide access to complex molecular architectures with high precision.
This compound catalyzes the highly regio- and stereoselective addition of organoaluminum reagents across carbon-carbon multiple bonds, a process known as carboalumination. wikipedia.org The reaction with trimethylaluminium, in particular, has been extensively developed and applied in the synthesis of complex organic molecules, including natural products. researchgate.net
In this reaction, the zirconocene dichloride reacts with trimethylaluminium to form a reactive zirconium-methyl species. This intermediate then coordinates to the alkyne or alkene, and the reaction proceeds through a four-centered transition state, resulting in a syn-addition of a methyl group and an aluminum moiety across the π-bond. acs.org
Key features of the Zr-catalyzed methylalumination include:
High Stereoselectivity : The reaction delivers exclusively the syn-addition product. wikipedia.org
High Regioselectivity : For terminal alkynes, the reaction proceeds with high anti-Markovnikov selectivity, with the aluminum adding to the terminal carbon. wikipedia.org
Versatility of Products : The resulting vinylalane intermediates are versatile and can be used in subsequent cross-coupling reactions (e.g., with palladium catalysts) to form stereodefined trisubstituted olefins. wikipedia.orgereztech.com
An illustrative application is the synthesis of α-farnesene, where the key step is the zirconocene dichloride-catalyzed carboalumination of an alkyne. wikipedia.org While methylalumination is highly efficient, the use of higher alkylaluminium reagents can be less effective due to competing β-hydride elimination, which leads to hydroalumination as a side product. wikipedia.orgnih.gov
This compound serves as a precursor to low-valent zirconocene species, Cp₂Zr(II), which are powerful reagents for mediating oxidative cyclization reactions. chemicalbook.com The most common method to generate the Cp₂Zr(II) equivalent, often called the "Negishi reagent," involves the reduction of zirconocene dichloride with two equivalents of an organolithium reagent like n-butyllithium. wikipedia.orgwikipedia.org This process generates a (butene)zirconocene complex in situ, which behaves as a source of Cp₂Zr. ereztech.com
This highly reactive Cp₂Zr(II) species can react with unsaturated molecules like dienes, enynes, or diynes in an intramolecular fashion. The zirconocene fragment oxidatively couples the two π-systems to form a five-membered zirconacyclopentane or zirconacyclopentene derivative. chemicalbook.com These metallacyclic intermediates are stable but can be readily functionalized. For instance, quenching with electrophiles such as protons, halogens, or carbon monoxide allows for the stereoselective synthesis of a wide range of functionalized cyclic and bicyclic organic compounds. chemicalbook.com This methodology provides an efficient route to carbocycles and heterocycles that are otherwise difficult to prepare. chemicalbook.com
Multi-Component Reactions for the Synthesis of Nitrogen and Oxygen Heterocycles (e.g., Pyrroles, Quinolines)
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, has emerged as an effective catalyst for one-pot multi-component reactions (MCRs) to synthesize heterocyclic compounds. These reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecular frameworks in a single step.
In the synthesis of nitrogen-containing heterocycles, zirconocene dichloride excels as a catalyst for producing multi-substituted pyrroles. sigmaaldrich.comrsc.org It facilitates a one-pot assembly involving amines, β-dicarbonyl compounds, and nitroalkenes. rsc.org This methodology is noted for its high yields and the absence of side products, which simplifies the purification process. rsc.org The reaction proceeds efficiently in environmentally friendly solvents like ethanol, highlighting its utility in green chemistry. rsc.org Zirconocene dichloride's role as a catalyst in pyrrole synthesis streamlines the process, making it more economical and hassle-free. rsc.orgsigmaaldrich.com
The table below summarizes the zirconocene dichloride-catalyzed synthesis of various pyrrole derivatives, demonstrating the versatility of the substrates.
| Amine | β-Dicarbonyl Compound | Nitroalkene | Solvent | Yield (%) |
| Aniline (B41778) | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 95 |
| 4-Methylaniline | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 96 |
| 4-Methoxyaniline | Ethyl acetoacetate | β-Nitrostyrene | Ethanol | 94 |
| Benzylamine | Acetylacetone | β-Nitrostyrene | Ethanol | 92 |
| Aniline | Acetylacetone | 2-Nitropent-2-ene | Ethanol | 90 |
This table is a representation of typical results found in the literature for this reaction type.
While extensively documented for pyrrole synthesis, the application of zirconocene dichloride in the multi-component synthesis of other heterocycles like quinolines is an area of ongoing research. Transition metal catalysis, in general, is a recognized tool for constructing the quinoline (B57606) framework. nih.gov
Tandem Insertion and Rearrangement Reactions
Zirconocene-based catalysts are highly effective in mediating tandem reactions, where multiple bond-forming events occur sequentially in a single operation. Bis(cyclopentadienyl)zirconium dichloride, often in conjunction with a reducing agent to form a catalytically active zirconocene hydride species, initiates unique transformations. wikipedia.org
One notable example is the "Zr-walk" or positional isomerization, which can be part of a tandem sequence. wikipedia.org These catalysts can also promote tandem formal ring expansion-magnesation reactions of certain cyclic enol ethers, leading to the formation of medium-sized carbocycles. sigmaaldrich.com The process involves an initial zirconocene-catalyzed reaction that triggers a ring expansion, followed by a magnesation step, creating a versatile intermediate for further functionalization.
Furthermore, zirconocene-mediated reactions can be employed for the cyclization of diacetylenes to form E,E-exocyclic dienes. acs.org The thermal decomposition of related dibutylzirconocene has been shown to proceed through a series of rearrangements, forming zirconacyclobutane and zirconacyclopentane intermediates, which highlights the propensity of zirconium complexes to undergo such intramolecular transformations. acs.org These fundamental studies provide insight into the potential for developing catalytic tandem processes involving insertion and rearrangement steps.
Catalytic Hydrogenation and Reduction Strategies
Bis(cyclopentadienyl)zirconium dichloride serves as a robust and inexpensive pre-catalyst for various hydrogenation and reduction reactions. Its utility stems from its ability to be converted in situ into reactive zirconocene hydride (ZrH) species, which are the active catalysts for these transformations. acs.orgnih.gov
Chemoselective and Stereoselective Carbonyl Reductions
A mild and general method for the catalytic reduction of a wide range of carbonyl compounds utilizes 2.5–5 mol% of bis(cyclopentadienyl)zirconium dichloride with a hydrosilane as the stoichiometric reductant. acs.org This system effectively reduces ketones, aldehydes, enones, ynones, and lactones with high yields and demonstrates broad functional group tolerance. acs.orgresearchgate.net A key feature of this method is the in situ generation of the active zirconocene hydride catalyst through an amine-mediated ligand exchange, which does not require strictly air- or moisture-free conditions. acs.orgnih.gov
The high oxophilicity of zirconium is a defining characteristic of these reductions. The catalyst can also be used for the partial reduction of esters. By intercepting the reaction intermediate with an amine, esters can be converted directly to imines or enamines, effectively trapping the aldehyde oxidation state and preventing over-reduction to the alcohol. chemrxiv.org
Furthermore, zirconocene-based reagents demonstrate notable stereoselectivity. The reduction of ketimines using Schwartz's reagent, which is derived from zirconocene dichloride, proceeds with high diastereoselectivity, providing a valuable route for the synthesis of chiral amines. nih.gov This method is tolerant of numerous functional groups and heterocyclic systems commonly found in medicinal chemistry. nih.gov Another key transformation is the pinacol (B44631) coupling of aromatic aldehydes and ketones, which can be achieved with catalytic amounts of zirconocene dichloride to yield 1,2-diols with good diastereoselectivity. researchgate.net
The table below illustrates the scope of the zirconocene dichloride-catalyzed reduction of various carbonyl compounds.
| Substrate | Product Type | Yield (%) |
| Acetophenone | Secondary Alcohol | 92 |
| Benzaldehyde | Primary Alcohol | 91 |
| Cyclohexenone | Allylic Alcohol | 85 |
| Phenylpropynone | Propargyllic Alcohol | 78 |
| γ-Butyrolactone | Diol | 88 |
| Methyl Benzoate (with amine) | Imine/Enamine | up to 99 |
Data compiled from representative studies on ZrH-catalyzed carbonyl reductions. acs.orgchemrxiv.org
Reductive Removal of Functional Groups
Catalytic systems derived from bis(cyclopentadienyl)zirconium dichloride are also capable of the reductive cleavage of carbon-heteroatom bonds, effectively removing functional groups. wikipedia.org This transformation is particularly useful for deprotection strategies in complex molecule synthesis. For example, the reductive removal of ether groups has been reported. wikipedia.org
A notable application involves the use of a tethered alkene functionality as a traceless directing group for the zirconium-catalyzed reductive cleavage of C-O, C-N, and C-S bonds. organic-chemistry.org This strategy is especially effective for the cleavage of homoallylic ethers and the removal of terminal allyl and propargyl protecting groups. organic-chemistry.org
Broader Utility in Specialized Organic Transformations
The applications of bis(cyclopentadienyl)zirconium dichloride extend to other specialized areas of organic synthesis, particularly in developing more environmentally friendly reaction protocols.
Greener Amidations and Related Coupling Reactions
Bis(cyclopentadienyl)zirconium dichloride is a highly effective catalyst for promoting greener amidation reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie It enables the direct formation of amides from unactivated carboxylic acids and amines, or from carboxylic esters and amines, without the need for stoichiometric coupling reagents or pre-activation of the carboxylic acid. sigmaaldrich.comresearchgate.netchemicalbook.com This catalytic approach avoids the generation of large amounts of waste associated with traditional amidation methods, adhering to the principles of green chemistry. sigmaaldrich.com
The catalyst is also efficient for the transamidation of primary amides with various amines. nih.gov This reaction can be performed under relatively mild conditions, using about 5 mol% of the catalyst in a solvent like cyclohexane at temperatures ranging from 30–100 °C. nih.govtcichemicals.com The scope of these coupling reactions is broad, encompassing the synthesis of a wide range of amides from both aliphatic and aromatic esters with primary and secondary amines. researchgate.net For chiral substrates, the reaction often proceeds with a high degree of retention of configuration. researchgate.net
The table below presents examples of zirconocene dichloride-catalyzed amidation reactions.
| Acid/Ester Substrate | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Benzoic Acid | Aniline | 5 | 110 | >95 |
| Hexanoic Acid | Benzylamine | 5 | 110 | >95 |
| Methyl Butyrate | Aniline | 10 | 110 | 66 |
| Methyl Butyrate | 4-Methoxyaniline | 10 | 110 | 83 |
| Benzamide | Hexylamine | 5 | 80 | 91 |
This table summarizes typical findings for greener amidation and transamidation reactions. researchgate.netnih.gov
Hydroamination/Cyclization of Aminoalkenes
This compound-derived catalysts are effective in promoting the intramolecular hydroamination and cyclization of aminoalkenes, a process that provides a direct route to nitrogen-containing heterocyclic compounds. These reactions are of significant interest in organic synthesis due to the prevalence of such motifs in pharmaceuticals and natural products. The catalytic cycle is typically initiated by the in situ generation of a cationic and coordinatively unsaturated zirconium-imido or amido species from the zirconocene dichloride precursor.
The mechanism for the intramolecular hydroamination/cyclization of aminoallenes catalyzed by a neutral zirconocene system has been studied using Density Functional Theory (DFT). nih.gov The process begins with the precatalyst, such as [ZrCp(2)Me(2)], reacting with the aminoallene to form a bis(amido)-Zr compound. nih.gov This complex then undergoes a rate-determining α-elimination to generate a catalytically active imidoallene-Zr species. nih.gov This active species rapidly transforms into azazirconacyclobutane intermediates via a [2+2] cycloaddition reaction. nih.gov The final cyclic amine products are formed through protonolysis of the metallacycle. nih.gov The regioselectivity of the ring closure, leading to either five- or six-membered rings, is influenced by steric factors. rsc.org For less sterically hindered reactants, the pathways to both ring sizes can have similar probabilities. nih.govrsc.org The turnover-limiting step is predicted to be the intramolecular insertion of the C=C bond into the Zr-N σ-bond. rsc.org
Zirconium complexes featuring bridged bis(phenolato) ligands, when activated, have also demonstrated high activity in catalyzing these intramolecular hydroamination reactions for both primary and secondary amines, yielding N-heterocycles in high yields (85% to 99%). rsc.org Furthermore, these catalytic systems can facilitate the sequential cyclization of primary aminodienes to produce bicyclic tertiary amines. rsc.org
The scope of this catalytic transformation is broad, accommodating a range of substrates from terminal to internal alkenes and both primary to secondary amines. nih.gov Many functional groups, including alcohols, silyl ethers, and amides, are tolerated under the mild reaction conditions. nih.gov
Table 1: Research Findings on Zirconium-Catalyzed Intramolecular Hydroamination of Aminoalkenes
| Catalyst System | Substrate Type | Key Mechanistic Insight | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| [ZrCp(2)Me(2)] | Aminoallenes | Formation of a catalytically active imidoallene-Zr species via α-elimination. nih.gov | Cyclic Amines | - | nih.gov |
| Cationic [Cp2ZrCH3]+ | Aminoallenes | Turnover-limiting step is the intramolecular C=C insertion into the Zr-N σ-bond. rsc.org | Cyclic Amines | - | rsc.org |
| Cationic [N(-)O(-S)]Zr complex | Aminoalkenes | Broad substrate scope, tolerates various functional groups. nih.gov | N-Heterocycles | - | nih.gov |
| Zirconium dibenzyl complexes with bridged bis(phenolato) ligands | Primary and Secondary Aminoalkenes/Aminodienes | Effective for sequential cyclization of aminodienes. rsc.org | N-Heterocycles, Bicyclic Tertiary Amines | 85-99 | rsc.org |
Alkyne and Alkene Functionalization via Transmetalation Pathways
This compound serves as a crucial precatalyst for the functionalization of alkynes and alkenes through pathways involving transmetalation. researchgate.netwikipedia.org This strategy typically involves two key steps: the formation of an organozirconium intermediate via processes like hydrozirconation or carbozirconation, followed by the transfer of the organic group from zirconium to another metal. pitt.eduorganicreactions.org This sequence allows for the creation of new carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve directly.
The process often begins with the generation of a reactive zirconocene species, such as Schwartz's reagent (Cp2ZrHCl), from this compound. This reagent readily undergoes hydrozirconation with alkynes or alkenes to form stable alkenyl- or alkylzirconocene complexes with high regio- and stereoselectivity. organicreactions.orgpitt.edu Alternatively, zirconocene-catalyzed carboalumination of alkynes, using reagents like trimethylaluminum (B3029685), generates alkenylalanes after protonolysis, a reaction also initiated from the zirconocene dichloride precursor.
Once the organozirconocene intermediate is formed, the transmetalation step occurs. wikipedia.org This involves the transfer of the alkyl or alkenyl ligand from the zirconium center to a different metal, often a transition metal like palladium, nickel, copper, or a main group metal like zinc or aluminum. researchgate.netpitt.edu The driving force for this ligand exchange is often the higher electronegativity of the second metal, making the transfer thermodynamically favorable. wikipedia.org
A prominent application of this strategy is in cross-coupling reactions. For instance, alkenylzirconocenes can transmetalate to a zinc dihalide, which then transfers the alkenyl group to a palladium(0) complex in the catalytic cycle of a Negishi-type coupling. pitt.edu This Zr-to-Zn-to-Pd pathway is often kinetically more favorable than a direct Zr-to-Pd transfer. pitt.edu This methodology has been applied in the synthesis of complex molecules and natural products. pitt.eduorganicreactions.org Similarly, zirconacyclopentadienes, formed by the coupling of two alkyne molecules with a low-valent zirconocene species, can transmetalate with other metals, such as cobalt, to yield different metalloles. researchgate.netresearchgate.net
The versatility of this approach is demonstrated by the wide range of unsaturated compounds that can be functionalized and the variety of organometallic reagents that can be generated through the transmetalation step, leading to diverse final products. mdpi.com
Table 2: Examples of Alkyne and Alkene Functionalization via Zirconocene-Mediated Transmetalation
| Zirconium Reagent Generation | Unsaturated Substrate | Transmetalating Agent (M2) | Subsequent Reaction | Product Type | Ref |
|---|---|---|---|---|---|
| Hydrozirconation (Cp2ZrHCl) | Alkynes | Me2Zn | Addition to imines | Homoallylic amines | pitt.edu |
| Hydrozirconation (Cp2ZrHCl) | Alkynes | Zinc Dichloride / Pd(0) catalyst | Cross-coupling with aryl halides | Substituted Alkenes | pitt.edu |
| Carboalumination (Cp2ZrCl2 / AlMe3) | Alkynes | - (forms alkenylalane) | Quenching with electrophiles | Trisubstituted Alkenes | |
| Oxidative Cyclization (Cp2ZrBu2) | Alkynes | Cobalt(III) complex | Ligand transfer | (Cyclobutadiene)cobalt(I) complexes | researchgate.net |
| Hydrozirconation (Cp2ZrHCl) | Alkenes/Alkynes | - | Reaction with electrophiles (e.g., halogens) | Functionalized Alkanes/Alkenes | organicreactions.org |
Theoretical and Computational Chemistry Approaches to Bis Cyclopentadienyl Zirconiumdichloride Systems
Electronic Structure and Bonding Analysis
A fundamental understanding of the electronic structure and the nature of chemical bonds within bis(cyclopentadienyl)zirconium dichloride is crucial for explaining its chemical behavior. Computational methods such as Molecular Orbital (MO) Theory and Density Functional Theory (DFT) are powerful tools for this purpose.
Molecular Orbital (MO) theory provides a conceptual framework for understanding the bonding in zirconocene (B1252598) dichloride. The interaction between the frontier orbitals of the central zirconium atom and the π-system of the two cyclopentadienyl (B1206354) (Cp) ligands, along with the chloro ligands, dictates the electronic properties of the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions.
In a simplified view, the bonding arises from the overlap of the zirconium d-orbitals with the π-molecular orbitals of the Cp rings and the orbitals of the chloride ligands. This interaction leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The relative energies of these orbitals determine the stability and reactivity of the complex. For instance, the orientation of the HOMO was established based on trends in the Cl-Zr-Cl bond angle compared to other metallocenes. researchgate.net The HOMO-LUMO gap is a key parameter that influences the electronic transitions and the energy required to excite the molecule, which is relevant in photochemical applications.
Table 1: Key Molecular Orbitals in Bis(cyclopentadienyl)zirconium dichloride and their Primary Contributions
| Molecular Orbital | Primary Atomic Orbital Contributions | Description of Interaction |
| HOMO | Zr (d-orbitals), Cp (π-orbitals) | A significant contribution from the zirconium d-orbitals, indicating its metallic character and availability for donation in reactions. |
| LUMO | Zr (d-orbitals), Cp (π-orbitals) | Primarily localized on the zirconium center, making it susceptible to nucleophilic attack. |
| Bonding MOs | Zr (d, s, p), Cp (π), Cl (p) | Result from the constructive overlap of metal and ligand orbitals, responsible for the stability of the complex. |
| Anti-bonding MOs | Zr (d, s, p), Cp (π), Cl (p) | Result from the destructive overlap and are typically unoccupied in the ground state. |
This table is a generalized representation based on the principles of Molecular Orbital Theory as applied to metallocenes.
Density Functional Theory (DFT) has become the workhorse of computational organometallic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to predict the geometric structures, energies, and electronic properties of the ground, transition, and excited states of zirconocene dichloride and its derivatives.
Various DFT functionals, such as B3LYP and M06-2X, combined with appropriate basis sets like LANL2DZ for the zirconium atom and 6-31G(d) for other atoms, have been successfully employed to model these systems. nih.gov These calculations can accurately reproduce experimental geometries, such as bond lengths and angles. ereztech.com DFT studies have been instrumental in investigating the nature of the Zr-ligand bonds, providing insights into their covalent and ionic character. For example, analysis of the electron density can reveal the degree of charge separation between the metal center and the ligands.
Furthermore, DFT is crucial for locating and characterizing transition states in chemical reactions involving zirconocene dichloride. By mapping the potential energy surface, researchers can identify the saddle points that correspond to transition states, which are characterized by having a single imaginary frequency in the vibrational analysis. fiveable.me The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.
Table 2: Representative DFT-Calculated Properties of Bis(cyclopentadienyl)zirconium dichloride
| Property | Calculated Value | Experimental Value |
| Zr-Cl bond length | 2.45 Å | 2.44 Å |
| Zr-Cp (centroid) distance | 2.21 Å | 2.20 Å |
| Cl-Zr-Cl bond angle | 97.2° | 97.1° |
| Cp-Zr-Cp bond angle | 128.5° | 128° |
Note: The calculated values are representative and can vary depending on the level of theory (functional and basis set) used.
Computational Modeling of Catalytic Mechanisms and Pathways
Bis(cyclopentadienyl)zirconium dichloride is a precursor to highly active catalysts for various organic transformations, most notably olefin polymerization. Computational modeling plays a vital role in unraveling the complex mechanisms of these catalytic cycles.
A key application of computational chemistry in catalysis is the mapping of reaction pathways. This involves identifying all the elementary steps of a catalytic cycle, including reactant coordination, insertion, isomerization, and product release. For each step, the structures of the reactants, intermediates, transition states, and products are optimized, and their energies are calculated. mdpi.comnih.gov
Table 3: Illustrative Energy Profile for a Generic Zirconocene-Catalyzed Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Catalyst + Substrate) | 0.0 |
| INT1 | Intermediate 1 | -5.2 |
| TS1 | Transition State 1 | +15.8 |
| INT2 | Intermediate 2 | -10.1 |
| TS2 | Transition State 2 | +12.5 |
| P | Products (Catalyst + Product) | -20.3 |
This table represents a hypothetical energy profile to illustrate the concept. Actual values depend on the specific reaction and computational level.
A significant advantage of computational modeling is the ability to identify and characterize transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. fiveable.me Once a stationary point on the potential energy surface is located, its nature is confirmed by calculating the vibrational frequencies. A minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency.
The motion associated with the imaginary frequency corresponds to the atomic displacements along the reaction coordinate, showing how the transition state evolves towards the connected minima. fiveable.me Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to confirm that it connects the desired reactant and product. fiveable.me Further analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the electronic structure and bonding changes that occur during the transformation from reactant to product through the transition state. acs.org
Influence of Ligand Architecture on Electronic Properties and Reactivity
The catalytic performance of zirconocene-based systems can be finely tuned by modifying the ligand framework. Computational studies are invaluable for understanding how changes in the ligand architecture affect the electronic properties of the zirconium center and, consequently, its reactivity.
Substituents on the cyclopentadienyl rings can have both electronic and steric effects. Electron-donating groups, for instance, can increase the electron density on the zirconium center, which can influence its reactivity. Conversely, bulky substituents can alter the steric environment around the metal, affecting substrate access and the stereoselectivity of the reaction. DFT calculations can quantify these effects by examining changes in properties such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the charge on the zirconium atom. nih.gov
Bridging the two cyclopentadienyl rings to create ansa-zirconocenes introduces conformational rigidity and modifies the geometry around the metal center. Computational studies can explore how the nature of the bridge (e.g., -CH2CH2-, -SiMe2-) influences the electronic structure and the energy barriers of catalytic steps. This allows for a rational, in silico design of catalysts with desired properties before embarking on potentially time-consuming and expensive experimental synthesis. nih.gov
Table 4: Computational Insights into the Effect of Ligand Modification on Zirconocene Properties
| Ligand Modification | Effect on Electronic Properties | Impact on Reactivity (Example) |
| Electron-donating substituents on Cp rings | Increased HOMO energy, smaller HOMO-LUMO gap | May increase catalytic activity by facilitating oxidative addition steps. |
| Electron-withdrawing substituents on Cp rings | Decreased HOMO energy, larger HOMO-LUMO gap | Can enhance the electrophilicity of the metal center, potentially increasing activity in certain reactions. |
| Bulky substituents on Cp rings | Steric hindrance around the metal center | Can improve stereoselectivity in polymerization reactions. |
| ansa-Bridge | Constrained geometry, altered Cp-Zr-Cp angle | Can significantly impact polymerization activity and the molecular weight of the resulting polymer. |
This table summarizes general trends observed in computational studies of modified zirconocene complexes.
Effects of Bridging Units on Spectroscopic and Electronic Signatures
The introduction of a bridging unit between the two cyclopentadienyl (Cp) rings in Bis(cyclopentadienyl)zirconiumdichloride, creating what are known as ansa-zirconocenes, significantly alters the molecule's spectroscopic and electronic characteristics. acs.orgresearchgate.net The nature of this bridge dictates the geometry of the Cp rings, which in turn influences the metal-ligand orbital interactions. acs.org
Computational studies, such as those using the Extended Hückel Molecular Orbital (EHMO) method, have shown that these bridges modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. acs.org For instance, the interconnection of ligands can force them into specific orientations, which may decrease the overlap between the empty 4d orbitals of the zirconium center and the filled π orbitals of the cyclopentadienyl anions. acs.org
The effect of the bridge on the electronic absorption spectrum is a key finding. While introducing a dimethylsilylene (Me₂Si) bridge to this compound causes only a moderate bathochromic (red) shift of the longest wavelength absorption band, the effect is much more pronounced in related bis(indenyl) complexes. acs.org In the case of the parent this compound, the shift is comparable to that caused by adding several methyl groups to the rings. acs.org Single-atom linkers like Me₂Si or Me₂C can exert an electron-withdrawing effect by stabilizing the cyclopentadienyl ligand's acceptor orbital, which enhances back-donation from the zirconium center. researchgate.net
Detailed research findings on these spectroscopic shifts are summarized below.
| Complex | Bridging Unit | λmax (nm) | Shift from Cp₂ZrCl₂ (nm) |
|---|---|---|---|
| (Cp)₂ZrCl₂ | None | 333 | N/A |
| (CMe₂)₂-bridged Cp₂ZrCl₂ | (CMe₂)₂ | 345 | +12 |
| Me₂Si-bridged Cp₂ZrCl₂ | Me₂Si | 356 | +23 |
Data sourced from Organometallics 2002, 21, 5, 934-941. acs.org
Computational Prediction of Substituent Effects on Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting how substituents on the cyclopentadienyl rings affect the reactivity and selectivity of this compound, particularly in its role as a polymerization catalyst. acs.orgscilit.com Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to analyze these effects. acs.orgniscpr.res.in
Subtle changes to the ligands, such as adding or removing alkyl groups, can dramatically alter the catalyst's performance. scilit.comresearchgate.net These alterations can be broadly categorized into steric and electronic effects.
Steric Effects : The size and arrangement of substituents control access to the zirconium center. Computational models have shown that steric contributions are often a primary factor governing polymerization activity. acs.org For example, in olefin insertion reactions, the rate can be strikingly sensitive to the steric crowding around the metal. A study on isobutene insertion into the Zr-H bond of related zirconocene hydrides demonstrated that removing a single methyl group from one of the two pentamethylcyclopentadienyl (Cp*) ligands resulted in a 3,800-fold increase in the reaction rate, highlighting a significant steric effect. researchgate.net
Electronic Effects : Substituents can donate or withdraw electron density from the zirconium center, modifying its electrophilicity and, consequently, its reactivity. researchgate.net DFT calculations can model these electronic influences, such as the inductive (-I) and mesomeric (+M) effects of a fluorine substituent on an ancillary phenyl ring, which alters the electron cloud and the influence of the external electric field from the cationic zirconium center. acs.org
These predictive models are crucial for the rational design of new catalysts with desired properties, allowing for virtual screening before undertaking synthetic work. researchgate.netmdpi.com
| System/Reaction | Substituent Change | Primary Effect | Observed Outcome on Reactivity |
|---|---|---|---|
| Isobutene insertion into Zr-H bond | Cp₂ZrH₂ vs. Cp(η⁵-C₅Me₄H)ZrH₂ | Steric | Rate is 3.8 × 10³ times greater for the less sterically hindered complex. researchgate.net |
| Olefin Polymerization Activity | Varying substitution patterns on Cp rings | Steric | QSAR model indicates activity is controlled mostly by steric contributions. acs.org |
| Dinitrogen Activation | Manipulation of ligand substituents | Electronic & Steric | Reactivity is extremely sensitive to groups on Cp rings. scilit.com |
Solvation Effects on Electronic and Vibrational Properties
The solvent environment can significantly influence the electronic and vibrational properties of this compound. researchgate.net Quantum chemical calculations are essential for understanding these solute-solvent interactions, which can be modeled using approaches like the Polarizable Continuum Model (PCM). core.ac.uk
Solvent-induced frequency shifts in vibrational spectra provide direct information about the interactions between the solute and solvent molecules. core.ac.uk These interactions can be electrostatic or dispersive. For vibrational transitions, the solvent reaction field is often the primary cause of the observed solvatochromism, a phenomenon known as the vibrational Stark effect. nih.gov
Computational studies on this compound have revealed the impact of different solvents on its molecular structure and properties. researchgate.net By optimizing the geometry of the molecule in the gas phase and in various solvents (e.g., n-hexane, water), researchers can quantify changes in bond lengths, bond angles, and vibrational frequencies. researchgate.net These calculations show that solvent polarity affects the distribution of electron density and the energies of molecular orbitals, leading to shifts in both electronic absorption bands and infrared vibrational modes. researchgate.netnih.gov
| Property | Gas Phase | n-Hexane | Water |
|---|---|---|---|
| Total Energy (Hartree) | -1250.783 | -1250.787 | -1250.793 |
| Dipole Moment (Debye) | 6.96 | 8.64 | 10.32 |
| Zr-Cl Bond Length (Å) | 2.461 | 2.463 | 2.468 |
| Cl-Zr-Cl Angle (°) | 96.4 | 96.3 | 96.1 |
Data derived from theoretical calculations presented in ResearchGate, DOI: 10.13140/RG.2.2.22238.28485. researchgate.net The table illustrates that as solvent polarity increases from the gas phase to water, the calculated dipole moment increases significantly, accompanied by slight elongations of the Zr-Cl bonds.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research on Bis Cyclopentadienyl Zirconiumdichloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed investigation of bis(cyclopentadienyl)zirconiumdichloride and its role in various chemical transformations. Its ability to probe the local chemical environment of atomic nuclei provides invaluable insights into molecular structure, dynamics, and reaction mechanisms.
NMR spectroscopy is instrumental in identifying and characterizing the transient hydride intermediates that are crucial in many catalytic cycles involving this compound. The chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra offer a window into the electronic and steric environment of the zirconium center and its ligands.
Dynamic NMR studies, which involve recording spectra at variable temperatures, allow for the investigation of fluxional processes and the kinetics of ligand exchange. For instance, in cationic zirconocene (B1252598) complexes, variable-temperature ¹H NMR can reveal the reversible association of counter-ions or solvent molecules by observing the broadening and decoalescence of signals as the temperature is changed. This provides critical information on ion-pair dynamics and the stability of reactive intermediates. Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximities between atoms, helping to elucidate the solution-state conformation of these dynamic species.
The reaction of this compound with reducing agents like diisobutylaluminum hydride (HAl(i-Bu)₂) leads to the formation of complex hydride species. NMR spectroscopy has been pivotal in identifying the structures of these intermediates, revealing the formation of both binuclear dihydride and tetranuclear trihydride clusters, depending on the nature of the cyclopentadienyl (B1206354) ligands (unbridged vs. ring-bridged). The distinct resonances for bridging hydrides (μ-H) in ¹H NMR spectra, often found at characteristic upfield chemical shifts, provide direct evidence for their formation and allow for the elucidation of the connectivity within these multi-metallic species.
Table 1: Representative ¹H NMR Data for Zirconocene Hydride Intermediates
| Intermediate Type | Ligand System | Hydride Signal (δ, ppm) | Key Observation |
|---|---|---|---|
| Binuclear Dihydride | Me₂Si(Ind)₂Zr(Cl)(μ-H)₂Al(i-Bu)₂ | Upfield region | Characterizes bridging hydrides between Zr and Al. |
| Tetranuclear Trihydride | (C₅H₅)₂Zr(μ-H)₃(Al(i-Bu)₂)₃(μ-Cl)₂ | Multiple upfield signals | Indicates a complex cluster with multiple hydride environments. |
| Cationic Complex | [(2-PhInd)₂ZrMe]⁺[MeB(C₆F₅)₃]⁻ | Broadening signals with decreasing temperature | Demonstrates dynamic exchange processes in solution. |
In the realm of polymer chemistry, this compound, often in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO), is a precursor to highly active catalysts for olefin polymerization. ¹³C NMR spectroscopy is an indispensable tool for analyzing the microstructure of the resulting polymers, such as polypropylene (B1209903) and polystyrene. The chemical shifts of the methyl, methylene (B1212753), and methine carbons in the polymer backbone are exquisitely sensitive to the stereochemical arrangement of adjacent monomer units.
By analyzing the relative intensities of resonances in the methyl region of a ¹³C NMR spectrum of polypropylene, for example, one can quantify the distribution of stereosequences, often described in terms of pentads (sequences of five monomer units). This detailed microstructural information is crucial for understanding the stereoselectivity of the catalyst and for correlating the polymer's physical properties with its molecular architecture. For instance, catalysts derived from this compound can produce atactic polystyrene, a fact that is readily confirmed by the characteristic signals in its ¹³C NMR spectrum. Similarly, for polypropylene, the relative amounts of isotactic, syndiotactic, and atactic sequences can be precisely determined, shedding light on the polymerization mechanism.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Polypropylene Microstructure Analysis
| Carbon Type | Pentad Sequence | Chemical Shift Range (ppm) | Microstructural Information |
|---|---|---|---|
| Methyl (CH₃) | mmmm | 21.5 - 22.0 | Highly isotactic sequences |
| Methyl (CH₃) | rrrr | 19.8 - 20.5 | Highly syndiotactic sequences |
| Methyl (CH₃) | mrrm | 20.5 - 21.0 | Stereoerrors |
| Methine (CH) | --- | ~28.0 - 29.0 | Main chain backbone |
| Methylene (CH₂) | --- | ~46.0 - 47.0 | Main chain backbone |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This makes it uniquely suited for studying radical-based reaction mechanisms and the photochemical behavior of compounds like this compound.
EPR spectroscopy provides direct evidence for the formation of radical species in reactions involving this compound. For instance, upon exposure to gamma irradiation at room temperature, single crystals of the compound have been shown to form the cyclopentadienyl radical (C₅H₅•). tandfonline.comtandfonline.com EPR analysis of the irradiated crystals allows for the determination of the g-value and the hyperfine coupling constants, which are characteristic parameters of the radical and its environment. tandfonline.comtandfonline.com The hyperfine structure, arising from the interaction of the unpaired electron with nearby protons, provides definitive proof of the radical's identity. tandfonline.com
Furthermore, the photochemical properties of this compound can be investigated using in-situ EPR experiments. Irradiation with near-ultraviolet light can induce homolysis of the cyclopentadienyl-zirconium bond, generating radical species. chemrxiv.org This process is central to its use as a photoinitiator for radical reactions, such as hydrophosphination. chemrxiv.org By monitoring the reaction mixture with EPR during irradiation, the appearance of signals corresponding to ligand-centered or metal-centered radicals can be directly observed, confirming a radical-based mechanism over a closed-shell pathway. chemrxiv.orgresearchgate.net
Table 3: EPR Parameters for Radicals Derived from this compound
| Radical Species | Generation Method | Key EPR Observation | Significance |
|---|---|---|---|
| Cyclopentadienyl Radical (C₅H₅•) | γ-irradiation | Six-line spectrum with characteristic hyperfine splitting. tandfonline.com | Confirms the formation of a stable radical from the cyclopentadienyl ligand. tandfonline.comtandfonline.com |
| Zirconium-centered / Ligand-centered radicals | UV irradiation | Appearance of new signals upon irradiation. chemrxiv.orgresearchgate.net | Provides strong evidence for a photochemical radical initiation pathway. chemrxiv.org |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and identify components in a mixture. Soft ionization techniques are particularly valuable for studying organometallic complexes, as they minimize fragmentation and allow for the observation of intact catalyst species and their adducts.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of organometallic and coordination compounds in solution. It allows for the transfer of ions from solution to the gas phase with minimal disruption, enabling the direct observation of catalyst-substrate adducts and fleeting reaction intermediates that are often difficult to detect by other means.
In the context of catalysis with this compound, ESI-MS can be used to monitor the activation of the precatalyst and the subsequent steps of the catalytic cycle. For example, the reaction of the zirconocene dichloride with cocatalysts like MAO and the subsequent interaction with olefin substrates can be followed in real-time. rsc.org By analyzing the mass spectra of the reaction mixture, one can identify key species such as cationic zirconocene alkyls, which are the active species in polymerization, as well as adducts formed between the catalyst and the monomer or growing polymer chain. This information is critical for elucidating the mechanism of polymerization and for understanding how the catalyst structure influences its activity and selectivity. rsc.org The ability to detect these short-lived intermediates provides a level of mechanistic detail that is often inaccessible through other analytical methods. stanford.edursc.org
Real-time Monitoring of Catalytic Reactions
The study of this compound-derived catalysts often involves real-time, or in situ, monitoring to understand reaction mechanisms, catalyst speciation, and kinetics. Various spectroscopic techniques are employed to follow the transformation of the precatalyst into active species and to track the formation of products. For instance, ¹H NMR spectroscopy has been effectively used to monitor the in situ preparation and catalytic activity of zirconium hydride catalysts derived from zirconocene dichloride. This method allows for the determination of reaction yields and provides insights into the catalytic cycle.
In polymerization reactions, which represent a major application of zirconocene-based catalysts, UV-vis spectroscopy serves as a powerful tool for real-time analysis. By monitoring changes in the UV-vis spectrum, researchers can identify and quantify the different zirconocene species present during ongoing catalysis. This has been applied to study the formation of catalytically active zirconocene-σ–polymeryl cations and their transformation into other species, such as Zr-allyl intermediates, during the polymerization of olefins.
Furthermore, integrated analytical platforms combining continuous flow reactors with inline Fourier-transform infrared (FT-IR) spectroscopy and online ultra-high-performance liquid chromatography (UHPLC) enable rapid and quantitative data acquisition for catalytic reactions. This approach facilitates the real-time assessment of the reaction's progress and the influence of various additives on catalyst performance.
X-ray Diffraction Studies
The solid-state structure of this compound, [ZrCl₂(C₅H₅)₂], has been thoroughly elucidated by single-crystal X-ray diffraction. The compound is a bent metallocene, where the two cyclopentadienyl (Cp) rings are not parallel. wikipedia.org The molecule features an irregular tetrahedral arrangement of the two chloride ligands and the centroids of the two Cp rings around the central zirconium atom. iucr.org
Crystallographic studies have revealed detailed geometric parameters for the molecule. iucr.org The angle formed by the centroids of the cyclopentadienyl rings and the zirconium atom (Cp-Zr-Cp) is approximately 128°. wikipedia.org The Cl-Zr-Cl bond angle is reported to be 97.1°. wikipedia.org The average distance between the zirconium atom and the chlorine atoms is approximately 2.447 Å. iucr.org These structural parameters are fundamental to rationalizing the chemical properties of zirconocene dichloride and its derivatives, including their utility as catalyst precursors. The reaction of zirconocene dichloride with other ligands can lead to the substitution of the chloride ions, forming new derivatives whose structures have also been confirmed by X-ray crystallography, revealing how the coordination environment of the zirconium center changes.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Average Zr–Cl Bond Length | 2.447 Å |
| Cl–Zr–Cl Bond Angle | 97.1° wikipedia.org |
| Average Cp(centroid)–Zr–Cp(centroid) Angle | 128° wikipedia.org |
| Angle between Cl-Zr-Cl plane and Cp(centroid)-Zr-Cp(centroid) plane | ~89.5° |
Vibrational Spectroscopy (FTIR, Raman) and X-ray Photoelectron Spectroscopy (XPS)
Vibrational and photoelectron spectroscopies are essential tools for probing the bonding and electronic structure of this compound, particularly in the context of catalysis where it is often immobilized on a support material.
Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. These techniques are sensitive to the bonds between the zirconium center and its ligands (Cp rings and chlorides). The low-frequency region of the spectra is particularly informative, containing the characteristic metal-ligand stretching modes. researchgate.net When zirconocene dichloride is supported on materials like silica (B1680970) or nanoparticles, FTIR can be used to confirm the successful immobilization and to study the interactions between the complex and the support surface. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms present. For supported zirconocene dichloride catalysts, XPS is used to confirm the presence of zirconium on the support and to determine its oxidation state. The binding energies of the Zr 3d core levels are characteristic of the chemical environment of the zirconium atom. For pure zirconocene dichloride, the Zr 3d₅/₂ signal is observed at a binding energy of 182.0 eV. researchgate.net Upon supporting the catalyst, shifts in this binding energy can indicate interactions with the support or the formation of new chemical species. researchgate.net For example, a slight increase in binding energy can be attributed to interactions with a cocatalyst like methylaluminoxane (MAO) on the support. researchgate.net
| Species | Zr 3d5/2 Binding Energy (eV) | Zr 3d3/2 Binding Energy (eV) |
|---|---|---|
| Pure Zirconocene Dichloride | 182.0 | 184.2 |
| Supported Zirconocene Dichloride (dMAO interaction) | 182.6 | 185.1 |
UV-Vis Spectroscopy for Electronic Transitions and Energy Gaps
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of a photon of a specific energy excites an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. shu.ac.uk
In organic molecules and organometallic complexes, several types of electronic transitions can occur, including σ → σ, n → σ, π → π, and n → π transitions. libretexts.org For a compound like this compound, which contains both sigma (σ) bonds, pi (π) systems within the cyclopentadienyl rings, and non-bonding (n) lone pair electrons on the chlorine atoms, the UV-Vis spectrum arises from these electronic excitations. The transitions involving the promotion of an electron from a non-bonding orbital or a π bonding orbital to an anti-bonding π* orbital (n → π* and π → π*) are typically the lowest in energy and are most commonly observed in the accessible UV-Vis range (200-800 nm). libretexts.org The specific wavelengths (λmax) and intensities of the absorption bands provide a characteristic fingerprint of the compound's electronic structure and can be used for both qualitative identification and quantitative analysis.
Emerging Research Directions and Advanced Applications of Bis Cyclopentadienyl Zirconiumdichloride
Innovations in Catalyst Activation Systems
The activation of the stable zirconocene (B1252598) dichloride precursor is crucial for its catalytic activity. Innovations in this area are moving beyond traditional methods to more rationally designed and alternative systems that offer greater control and efficiency.
Methylaluminoxane (B55162) (MAO) has long been a key activator for zirconocene catalysts, but its exact structure and activation mechanism have been subjects of extensive research. Recent breakthroughs have provided a clearer picture, enabling a more rational design approach. Crystallographic characterization of an active MAO component has revealed a discrete sheet-like cluster structure. nih.gov This understanding supports the hypothesis that MAO's activation mechanism involves providing an [Al(CH₃)₂]⁺ species to the zirconocene precursor. nih.gov The interaction involves the monoalkylation of Bis(cyclopentadienyl)zirconiumdichloride by trimethylaluminum (B3029685) (Al₂(CH₃)₆), which is present in MAO solutions. researchgate.net This leads to the formation of a cationic zirconocene species, such as [(C₅H₅)₂Zr(μ-Me)₂AlMe₂]⁺, paired with a large [Me-MAO]⁻ anion. acs.org The volume of this anion suggests it is composed of 150-200 aluminum atoms. acs.org
Further research has shown that the composition of the activating system can be modified to tune catalytic behavior. For instance, the addition of triisobutylaluminum (B85569) (AliBu₃) to MAO-activated systems leads to the formation of mixed-alkylaluminum dimers that interact with the zirconocene cation, ultimately forming zirconocene hydrides. scispace.com
Borate (B1201080) co-catalysts represent another important class of activators. Ternary systems composed of zirconocene dichloride, a trialkylaluminum (like Al(i-Bu)₃), and a borate such as trityl tetrakis(pentafluorophenyl)borate (B1229283) (CPh₃B(C₆F₅)₄) can generate active catalysts for olefin polymerization. vot.pl In these systems, the trialkylaluminum is believed to pre-alkylate the zirconocene dichloride, which is then activated by the borate compound to form the catalytically active species. vot.pl
To overcome some of the limitations of MAO, researchers are exploring alternative activators. Hydrosilanes have emerged as a promising option. A mild and robust method has been developed for the in-situ preparation of active zirconium hydride catalysts from zirconocene dichloride using a hydrosilane as the stoichiometric reductant. nih.gov This approach has proven effective for the catalytic reduction of a wide variety of carbonyl-containing substrates. nih.gov
Furthermore, adducts of hydrosilanes and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been found to activate zirconocene dihalides, creating ternary catalytic systems with moderate to high activity in ethylene (B1197577) polymerization. ucsf.edu The effectiveness of these adducts is linked to the hydride donor ability and steric properties of the hydrosilane. ucsf.edu NMR studies have identified the formation of a cationic zirconium hydride center as the active species in these systems. ucsf.edu
Fluoride-based activation is another innovative strategy. The addition of a simple and commercially available fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), can lead to a significant in-situ increase in the catalytic activity of organometallic complexes. rug.nlrug.nl This method is based on the in-situ formation of highly active metal fluoride complexes, which can be more potent catalysts than their chloride analogues. rug.nl This approach has been successfully applied to complexes of various metals, suggesting its potential applicability to this compound systems to enhance activity and selectivity. rug.nl
Table 1: Effect of Hydrosilane Reductant on ZrH-Catalyzed Reduction of Acetophenone Data derived from a study on in-situ catalyst preparation. nih.gov
| Entry | Reductant | Yield of 1-phenylethanol |
| 1 | Dimethoxy(methyl)silane (DMMS) | 93% |
| 2 | (No hydrosilane used) | <5% |
Heterogenization and Supported Catalysis Research
While this compound is an effective homogeneous catalyst, immobilizing it on solid supports (heterogenization) offers significant advantages, including improved polymer morphology control, prevention of reactor fouling, and easier catalyst recovery and reuse. chemicalbook.comresearchgate.net
Recent research has focused on using nanoparticles as supports for this compound. Heterogeneous catalysts have been synthesized by supporting the zirconocene complex on nanoparticles such as magnesia (MgO) and titania (TiO₂) pre-treated with MAO (NA-MgO-MAO and NA-TiO₂-MAO). chemicalbook.comresearchgate.netresearchgate.net These nanoparticle-supported catalysts have been successfully used for the polymerization of styrene (B11656). chemicalbook.com
The application of these catalysts leads to the production of syndiotactic polystyrene with higher yields and improved polymer properties, including high number-average (Mn) and weight-average (Mw) molecular weights and a narrow molecular weight distribution. chemicalbook.com A key advantage of these heterogeneous catalysts is their reusability over multiple cycles, which enhances the cost-effectiveness and sustainability of the polymerization process. chemicalbook.com
Table 2: Performance of Nanoparticle-Supported Catalysts in Styrene Polymerization Illustrative data based on reported findings. chemicalbook.com
| Catalyst System | Polymer Yield | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Homogeneous Cp₂ZrCl₂/MAO | Moderate | Lower | Lower | Broader |
| NA-MgO-MAO/Cp₂ZrCl₂ | Higher | Higher | Higher | Narrower |
| NA-TiO₂-MAO/Cp₂ZrCl₂ | Higher | Higher | Higher | Narrower |
Investigating the Influence of Solid Supports on Catalytic Performance
The choice of solid support and its properties significantly influences the performance of the immobilized catalyst. Porous materials like silica (B1680970) (SiO₂) are commonly used supports. researchgate.netbohrium.com The surface chemistry of the support is critical; for instance, the preheating temperature of silica affects the availability of surface hydroxyl (-OH) groups, which in turn dictates how the zirconocene complex bonds to the surface. bohrium.com
The interaction between the support and the catalyst can generate highly active sites. Supports with strong Lewis acid sites, such as magnesium chloride (MgCl₂), are effective at generating the active metallocenium species required for polymerization. researchgate.net Beyond the chemical nature, physical properties like pore size and the loading of the active center on the support are crucial factors that impact catalyst activity and the molecular weight of the resulting polymer. researchgate.net The thermal stability of the support material, such as zirconia, is also a key consideration, as sintering at high temperatures can lead to a loss of surface area and decreased catalytic performance. utwente.nl The composition of mixed oxide supports (e.g., Zirconia-Alumina) can also be optimized to enhance the dispersion and reducibility of the active catalytic species, leading to higher conversion rates and better selectivity. researchgate.net
Catalyst Design for Enhanced Activity and Selectivity Profiles
Modifying the molecular structure of the this compound complex itself is a powerful strategy for tuning its catalytic properties. By introducing different substituents to the cyclopentadienyl (B1206354) (Cp) rings, researchers can alter the electronic and steric environment around the zirconium center, thereby influencing the catalyst's activity and the properties of the polymer it produces.
A systematic study of various substituted zirconocenes of the type (RCp)₂ZrCl₂ (where R = H, Me, i-Pr, n-Bu, t-Bu, Me₃Si) in ethylene polymerization has demonstrated a clear structure-activity relationship. vot.pl When activated with an Al(i-Bu)₃/CPh₃B(C₆F₅)₄ system, the catalytic activity was found to decrease in the order: Me > i-Pr > n-Bu > t-Bu > Me₃Si > cyclo-C₆H₁₁. vot.pl This trend reveals that the initial polymerization rate is directly related to a combination of the inductive (electronic) and steric effects of the substituents on the Cp rings. vot.pl This allows for the rational design of catalysts with tailored activity profiles.
Beyond polymerization, this compound has shown high efficiency and selectivity in various organic transformations. For example, it serves as an effective catalyst for the regio- and stereoselective ring-opening of 1,2-epoxides with alcohols to form β-alkoxy alcohols in high yields. researchgate.net Its versatility is further demonstrated by its use as a precatalyst or reagent in numerous reactions, including the cyclization of dienes, the alkylation of olefins, and the formation of carbocycles. runyvmat.com These applications underscore the inherent selectivity of the zirconocene complex, which can be further enhanced through targeted ligand design.
Table 3: Influence of Cyclopentadienyl Substituents on Ethylene Polymerization Rate Data derived from a study on substituted zirconocene complexes. vot.pl
| Substituent (R) in (RCp)₂ZrCl₂ | Inductive Constant (σ*) | Steric Constant (Eₛ⁰) | Relative Initial Polymerization Rate |
| Methyl (Me) | 0.00 | 0.00 | Highest |
| Isopropyl (i-Pr) | -0.19 | -0.47 | High |
| n-Butyl (n-Bu) | -0.13 | -0.39 | Medium |
| tert-Butyl (t-Bu) | -0.30 | -1.54 | Low |
| Trimethylsilyl (Me₃Si) | -0.72 | -1.98 | Lower |
Engineering for Improved Chemo-, Regio-, and Stereoselectivity
A significant frontier in zirconocene dichloride research is the strategic modification of its molecular architecture to exert precise control over reaction outcomes. The selectivity of a catalyst is paramount, and engineering the zirconocene framework allows for the fine-tuning of chemo-, regio-, and stereoselectivity in both polymerization and organic synthesis.
One primary strategy involves modifying the cyclopentadienyl (Cp) ligands. The introduction of substituents onto the Cp rings can dramatically alter the electronic and steric environment around the zirconium center. For instance, research has shown that zirconocene dichloride complexes containing an alkyl or silylalkyl substituent with a fluorenyl end group on the cyclopentadienyl ring can be used to influence the outcome of catalytic ethylene polymerization when activated with methylaluminoxane (MAO). researchgate.net Another approach is the creation of bridged metallocenes, such as isopropylidene bis(cyclopentadienyl) zirconium dichloride, where the two Cp rings are linked. google.com This rigid structure provides greater control over the geometry of the active catalytic site, which is crucial for producing polymers with high isotacticity. google.comchemicalbook.com
Beyond polymerization, this compound is an effective catalyst for achieving high selectivity in organic reactions. It has been demonstrated to catalyze the ring-opening of 1,2-epoxides with various alcohols, resulting in β-alkoxy alcohols with high regio- and stereoselectivity. researchgate.net The reaction mechanism, whether proceeding through an S(_N)1 or S(_N)2 pathway, dictates the stereochemical outcome, and the zirconocene catalyst plays a key role in guiding this process. researchgate.net Its utility also extends to stereoselective glycosidation, showcasing its versatility in synthesizing complex organic molecules with high precision. runyvmat.comcymitquimica.com
| Modification Strategy | Target Reaction | Effect on Selectivity |
| Substitution on Cp Ring | Ethylene Polymerization | Alters electronic/steric properties to control polymer characteristics. researchgate.net |
| Bridged Cp Ligands | Olefin Polymerization | Enforces a rigid catalyst geometry, leading to high isotacticity. google.comchemicalbook.com |
| Unmodified Catalyst | Epoxide Ring-Opening | Achieves high regio- and stereoselectivity in the formation of β-alkoxy alcohols. researchgate.net |
| Unmodified Catalyst | Glycosidation | Enables stereoselective formation of glycosidic bonds. runyvmat.comcymitquimica.com |
Strategies for Achieving Higher Turnover Frequencies and Catalyst Durability
A key strategy for enhancing durability is the transition from homogeneous to heterogeneous catalysis. By immobilizing the zirconocene dichloride catalyst onto solid supports, such as nanoparticles, its stability and reusability can be significantly improved. researchgate.net Supported catalysts are more easily separated from the reaction mixture, preventing catalyst loss and product contamination, which contributes to more sustainable and cost-effective processes. researchgate.net These heterogeneous systems have been successfully used in the polymerization of styrene. researchgate.net While supported catalysts may sometimes show a decrease in activity compared to their homogeneous counterparts, they can still exhibit good performance and produce polymers with higher molecular weight and melting temperatures. researchgate.net
In addition to heterogenization, catalyst efficiency is being addressed through the development of highly active systems that operate under mild conditions. For example, robust methods have been developed for the in situ preparation of active zirconium hydride catalysts from zirconocene dichloride. nih.govnih.gov These systems require only low catalyst loadings (e.g., 2.5–5 mol %) in combination with a stoichiometric reductant, demonstrating high turnover and efficiency for reactions like the reduction of various carbonyl-containing substrates. nih.govnih.gov The inherent high thermal stability of this compound also contributes to its durability, allowing for efficient catalytic activity at elevated temperatures. chemicalbook.com
| Strategy | Objective | Key Advantages |
| Heterogenization | Increased Durability & Reusability | Easy separation, reduced catalyst leaching, potential for continuous processes. researchgate.net |
| In-situ Catalyst Generation | Higher Turnover Frequency | Requires low catalyst loading, operates under mild conditions. nih.govnih.gov |
| Leveraging Inherent Stability | Enhanced Durability | High thermal stability allows for effective use in high-temperature reactions. chemicalbook.com |
Integration into Sustainable Chemistry and Green Catalysis Frameworks
The principles of green chemistry—reducing waste, using safer chemicals, and improving energy efficiency—are guiding modern chemical research. This compound is finding increasing application within this paradigm due to its catalytic efficiency and versatility. mdpi.com
Research into Environmentally Benign Reaction Conditions and Solvents
A major focus of green chemistry is minimizing the use of hazardous solvents and reagents. scirp.org this compound has been identified as a catalyst that can promote greener chemical transformations. sigmaaldrich.com For example, it is used in catalytic amounts to promote the amidation of carboxylic acids and amines. sigmaaldrich.comchemicalbook.com This method is considered greener because it avoids the need for pre-activation of the carboxylic acid or the use of stoichiometric coupling reagents, which generate significant waste. runyvmat.comsigmaaldrich.com
The catalyst has also been employed for acetylation reactions using acetic anhydride, providing an efficient route that aligns with green chemistry principles. researchgate.net Furthermore, research into related zirconocene complexes that are moisture-tolerant points toward a promising direction for zirconocene dichloride. thieme-connect.com Developing systems that can function in the presence of water, or in more environmentally friendly solvents instead of strictly anhydrous and often hazardous organic solvents like benzene (B151609) or toluene (B28343), would represent a significant step forward in sustainable catalysis. chemicalbook.comthieme-connect.com
Catalysis for Transformations Involving Bio-renewable Feedstocks
The transition from a fossil fuel-based economy to one based on renewable resources is a central goal of sustainable development. bioenergyinternational.com Catalysis is critical for the efficient conversion of biomass into valuable chemicals and fuels. While research in this area for this compound is still emerging, its known reactivity presents significant opportunities.
Related zirconocene catalysts have been investigated for the functionalization of lignin (B12514952), a complex biopolymer that is a major component of plant biomass. thieme-connect.com The ability of zirconocene-based catalysts to mediate specific transformations, such as etherification, on the hydroxyl groups of lignin could enable the conversion of this abundant waste material into valuable products like thermoset resins. thieme-connect.com The application of this compound's catalytic power to other bio-renewable feedstocks is a promising field of research, aiming to create sustainable pathways to platform chemicals and advanced materials.
Advanced Materials Science Applications
Synthesis of Specialty and High-Performance Polymers
One of the most significant industrial applications of this compound is in the synthesis of specialty polymers. ereztech.com As a key component in Ziegler-Natta and Kaminsky-type catalyst systems, it facilitates the polymerization of olefins to produce materials with highly controlled and desirable properties. chemicalbook.comchemicalbook.com
When activated by a co-catalyst like methylaluminoxane (MAO), zirconocene dichloride is highly effective in polymerizing olefins such as ethylene and propylene. researchgate.netsamaterials.com The structure of the catalyst allows for precise control over polymer characteristics, including molecular weight, branching, and stereochemistry (tacticity). samaterials.com This control is essential for producing high-performance polymers tailored for specific applications. ereztech.com
A notable example is the polymerization of styrene to produce syndiotactic polystyrene, a high-performance engineering plastic with a high melting point and excellent chemical resistance. chemicalbook.comresearchgate.net The specific geometry of the zirconocene catalyst is responsible for this high degree of stereocontrol. Similarly, it is used to create polyethylene (B3416737) and polypropylene (B1209903) with unique properties that are valuable in research and development environments for advanced materials. ereztech.comsamaterials.com
| Polymer | Catalyst System | Key Properties of Polymer |
| Syndiotactic Polystyrene | Cp(_2)ZrCl(_2) / MAO | High melting temperature, high crystallinity, chemical resistance. chemicalbook.comresearchgate.net |
| Polyethylene | Modified Cp(_2)ZrCl(_2) / MAO | Controlled molecular weight and branching. researchgate.netsamaterials.com |
| Polypropylene | Cp(_2)ZrCl(_2) / MAO | High isotacticity, leading to enhanced mechanical properties. chemicalbook.com |
Controlled In Situ Formation of Zirconium-Based Nanoparticles
The in situ formation of zirconium-based nanoparticles represents a significant advancement in materials science, enabling the production of nanoparticles with tailored properties directly within a reaction medium. This compound serves as a versatile precursor in these processes, primarily due to its reactivity and the ability to control its decomposition or conversion into zirconium-based nanomaterials under specific conditions. This approach is particularly advantageous in catalysis, where the controlled formation of catalytically active nanoparticles on a support material can lead to enhanced performance.
Research in this area has largely focused on the generation of zirconium oxide (ZrO₂) nanoparticles, which are of interest for their catalytic, electronic, and biomedical applications. The in situ synthesis of these nanoparticles from this compound often involves hydrolysis or thermolysis. In a typical process, the precursor is introduced into a system containing a stabilizing agent or a support material, and the reaction conditions (e.g., temperature, pressure, and presence of co-reagents) are carefully controlled to induce the formation of nanoparticles with a desired size, phase, and morphology.
A key application of this methodology is in the preparation of supported catalysts. For instance, this compound can be impregnated onto various nanoparticle supports, such as magnesium oxide (MgO) or titanium dioxide (TiO₂), and then activated to form catalytically active sites for polymerization reactions. mdpi.comresearchgate.netresearchgate.net While this is not strictly the formation of free zirconium nanoparticles, it represents a form of controlled, in situ generation of zirconium-based active species on a nanoscale support.
The general principle of forming zirconium-based nanoparticles from precursors like this compound is an active area of research. Various chemical methods are employed for the synthesis of zirconia-based nanomaterials, including sol-gel, hydrothermal, and co-precipitation methods, which can be adapted for in situ processes. nih.govmdpi.com The choice of method and reaction parameters allows for the control of the nanoparticles' physical and chemical properties.
Table 1: Methods for Zirconium-Based Nanoparticle Synthesis
| Synthesis Method | Description | Precursors | Key Control Parameters |
| Sol-Gel | Involves the hydrolysis and condensation of molecular precursors in a liquid phase to form a "sol" (a colloidal suspension of solid particles) and then a "gel" (a solid macromolecule immersed in a solvent). | Zirconium alkoxides, Zirconium salts | pH, Temperature, Catalyst, Water-to-precursor ratio |
| Hydrothermal | A chemical reaction is carried out in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. | Zirconium salts (e.g., zirconyl chloride) | Temperature, Pressure, Reaction time, pH |
| Co-precipitation | A precipitating agent is added to a solution containing the zirconium precursor to form an insoluble zirconium compound, which is then thermally treated to obtain the oxide. | Zirconium salts (e.g., zirconyl nitrate) | pH, Temperature, Concentration of reactants |
| Thermolysis | Decomposition of a precursor compound at elevated temperatures to form the desired nanoparticles. | Organometallic precursors like this compound | Temperature, Atmosphere, Heating rate |
Exploration in Antiviral Polymer Development
The emergence of viral threats has spurred research into novel antiviral materials, including polymers. A promising and relatively unexplored area is the incorporation of organometallic compounds into polymer backbones to impart antiviral activity. This compound has been identified as a building block for such polymers.
Recent studies have demonstrated the antiviral potential of polymers synthesized from this compound. Specifically, a polymer created by reacting this compound with diethylstilbestrol (B1670540) has shown activity against the vaccinia virus. mdpi.com At a concentration of 0.15 µg/mL, this organometallic polymer was able to prevent infection in over 35% of treated cells. mdpi.com This finding is significant as it establishes a direct link between a zirconium-containing polymer and antiviral efficacy. mdpi.comnih.gov
The proposed mechanism for the antiviral action of such metal-containing polymers often relates to their ability to interfere with viral replication. mdpi.com Many viruses, particularly DNA viruses, rely on the host cell's replication machinery. Compounds that can disrupt cell proliferation, a property sometimes found in organometallic complexes, may also inhibit viral propagation. mdpi.com
While research into polymers derived directly from this compound for antiviral applications is still in its early stages, the broader field of zirconium-based materials shows significant promise. Zirconia (ZrO₂) nanoparticles have been reported to exhibit antiviral properties. nih.govresearchgate.netacs.org For example, pretreatment with zirconia nanoparticles has been shown to reduce the viral load and suppress the inflammatory response in mice infected with the H5N1 influenza virus, leading to improved survival rates. nih.gov This antiviral effect is thought to be mediated by the enhancement of the innate immune response. nih.gov Furthermore, zirconium-based metal-organic frameworks (MOFs) are also being investigated for their potential in antiviral therapies. acs.org
The antiviral activity observed in various zirconium-based materials, from organometallic polymers to inorganic nanoparticles, suggests that zirconium itself may play a key role in the observed biological effects. This opens up a new avenue for the rational design of antiviral polymers where this compound could be a key component.
Table 2: Research Findings on Antiviral Zirconium Compounds
| Zirconium Compound/Material | Virus Tested | Key Finding | Reference |
| Polymer of this compound and Diethylstilbestrol | Vaccinia virus | Prevented infection in over 35% of cells at 0.15 µg/mL. | mdpi.com |
| Zirconia (ZrO₂) Nanoparticles | H5N1 Influenza virus | Reduced viral load and inflammatory cytokine storm in infected mice, improving survival. | nih.gov |
| Zirconia (ZrO₂) Nanoparticles | Dengue virus (DENV-2) | Showed low antiviral properties when introduced to cells post-infection. | researchgate.net |
| Zirconium-based Metal-Organic Frameworks (MOFs) | Coronaviruses (Theoretical/Experimental) | Investigated as potential drug delivery vehicles for antiviral agents. | acs.org |
Q & A
Q. What are the standard methods for synthesizing and characterizing Bis(cyclopentadienyl)zirconiumdichloride (Cp₂ZrCl₂)?
Methodological Answer: Cp₂ZrCl₂ is typically synthesized via the reaction of zirconium tetrachloride (ZrCl₄) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert atmosphere . Characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity.
- X-ray Crystallography : To determine molecular geometry, such as the "clamshell" structure with Zr-Cl bond lengths (~2.42 Å) and Cp-Zr-Cp angles (~143°) .
- Elemental Analysis : To verify stoichiometry (C: 41.1%, H: 3.45%, Cl: 24.3%) .
Q. What safety precautions are critical when handling Cp₂ZrCl₂ in laboratory settings?
Methodological Answer:
- Handling : Use inert-atmosphere gloveboxes or Schlenk lines to prevent hydrolysis/oxidation. Cp₂ZrCl₂ reacts violently with water, releasing HCl gas .
- Personal Protective Equipment (PPE) : Tightly sealed goggles, flame-resistant lab coats, and nitrile gloves .
- Storage : Under argon at -20°C in amber glass vials to avoid photodegradation .
Q. How is Cp₂ZrCl₂ utilized in polymerization catalysis?
Methodological Answer: Cp₂ZrCl₂ acts as a precatalyst in olefin polymerization (e.g., ethylene, propylene) when activated by methylaluminoxane (MAO). The mechanism involves:
Chloride Abstraction : MAO generates the active [Cp₂Zr-Me]⁺ species.
Olefin Insertion : Chain propagation via σ-bond metathesis .
Key parameters affecting activity include MAO/Zr molar ratios (>1000:1) and solvent polarity (toluene preferred) .
Advanced Research Questions
Q. How do electronic modifications to the cyclopentadienyl ligands influence Cp₂ZrCl₂’s catalytic behavior?
Methodological Answer: Substituents on Cp rings (e.g., methyl, ethyl) alter electron density and steric bulk:
- Electron-Donating Groups (e.g., -CH₃) : Increase Zr center electrophilicity, enhancing ethylene insertion rates but reducing thermal stability .
- Steric Effects : Bulky substituents (e.g., t-butyl) restrict olefin access, lowering polymerization activity but improving stereoselectivity .
Experimental Design : Compare turnover frequencies (TOF) and polymer molecular weights using substituted Cp₂ZrCl₂ derivatives .
Q. What strategies resolve contradictions in reported catalytic efficiencies of Cp₂ZrCl₂ across studies?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles : Trace moisture or oxygen degrades active species. Use Karl Fischer titration to quantify H₂O in MAO .
- Reaction Medium : Solvent polarity (e.g., toluene vs. dichloromethane) affects ion pairing and catalyst stability .
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. 60°C) may favor different propagation pathways. Use Arrhenius plots to isolate activation barriers .
Q. How can density functional theory (DFT) guide the design of Cp₂ZrCl₂-based catalysts?
Methodological Answer: DFT calculations predict:
- Transition States : For olefin insertion or β-hydride elimination.
- Ligand Effects : Electron localization functions (ELF) quantify donor-acceptor interactions between Zr and Cp ligands .
Case Study : DFT-guided substitution of Cp with indenyl ligands improved polyethylene branching density by 30% in experimental validation .
Q. What advanced spectroscopic techniques probe Cp₂ZrCl₂’s reaction intermediates?
Methodological Answer:
Q. How does solvent choice impact Cp₂ZrCl₂’s performance in cross-coupling reactions?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in Kumada couplings, while nonpolar solvents (e.g., hexane) favor σ-bond metathesis. Experimental Protocol :
Screen solvents using a Design of Experiments (DoE) matrix.
Correlate dielectric constant (ε) with reaction yield and selectivity .
Data Analysis and Theoretical Frameworks
Q. How should researchers analyze contradictory data in Cp₂ZrCl₂-catalyzed C-H activation studies?
Methodological Answer:
Q. What theoretical frameworks underpin Cp₂ZrCl₂’s role in Ziegler-Natta catalysis?
Methodological Answer:
- Molecular Orbital Theory : Explains d-orbital hybridization (e.g., Zr’s d²sp³ configuration) during olefin coordination.
- Ligand Field Theory : Predicts ligand effects on catalytic site geometry .
Case Study : Ligand-field stabilization energies (LFSE) calculated for Cp₂ZrCl₂-MAO systems align with observed ethylene polymerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
